Sulphostin
Description
Structure
3D Structure
Propriétés
Formule moléculaire |
C5H13N4O5PS |
|---|---|
Poids moléculaire |
272.22 g/mol |
Nom IUPAC |
[amino-[(3S)-3-amino-2-oxopiperidin-1-yl]phosphoryl]sulfamic acid |
InChI |
InChI=1S/C5H13N4O5PS/c6-4-2-1-3-9(5(4)10)15(7,11)8-16(12,13)14/h4H,1-3,6H2,(H3,7,8,11)(H,12,13,14)/t4-,15-/m0/s1 |
Clé InChI |
AYVBXTCIPLYEBG-NMAPHRJESA-N |
SMILES isomérique |
C1C[C@@H](C(=O)N(C1)[P@](=O)(N)NS(=O)(=O)O)N |
SMILES canonique |
C1CC(C(=O)N(C1)P(=O)(N)NS(=O)(=O)O)N |
Synonymes |
sulphostin |
Origine du produit |
United States |
Foundational & Exploratory
Sulphostin: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Sulphostin, a potent inhibitor of dipeptidyl peptidase IV (DPP-IV) discovered from a microbial source. The document details its discovery, the producing organism, methods for its isolation and purification, its mechanism of action, and the downstream physiological effects of its enzymatic inhibition. This guide is intended to serve as a comprehensive resource for researchers in natural product discovery, medicinal chemistry, and drug development.
Discovery and Producing Organism
This compound was first isolated from the culture broth of the bacterial strain Streptomyces sp. MK251-43F3.[1][2][3][4][5] This discovery was the result of a screening program aimed at identifying novel inhibitors of dipeptidyl peptidase IV (DPP-IV), a key enzyme in glucose homeostasis.
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of DPP-IV. The inhibition of DPP-IV by this compound prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to an increase in the circulating levels of active incretins, which in turn stimulates glucose-dependent insulin secretion and suppresses glucagon release, ultimately resulting in lower blood glucose levels.
Studies have shown that this compound acts as a covalent inhibitor of DPP-IV.[6] The phosphosulfamate group of this compound covalently binds to the catalytically active serine residue in the active site of DPP-IV, leading to irreversible inhibition of the enzyme.
Quantitative Data
The inhibitory activity of this compound against DPP-IV has been quantified, with reported IC50 values varying slightly across different studies and depending on whether the natural product or a synthetic version was tested.
| Compound | Target | IC50 Value | Reference |
| Natural this compound | DPP-IV | 21 nM | [2][7] |
| Synthetic (3S, RP)-Sulphostin | DPP-IV | 6.0 ng/mL | [1][4] |
| Synthetic (3R, RP)-Sulphostin (C-3 epimer) | DPP-IV | 8.9 ng/mL | [1][4] |
Experimental Protocols
Fermentation of Streptomyces sp. MK251-43F3 (Generalized Protocol)
While the specific fermentation medium and conditions for Streptomyces sp. MK251-43F3 to produce this compound are not detailed in publicly available literature, a general protocol for the cultivation of Streptomyces for secondary metabolite production can be outlined.
4.1.1. Media Composition (Exemplary)
-
Seed Medium (per liter):
-
Soluble Starch: 20 g
-
Glucose: 10 g
-
Yeast Extract: 5 g
-
Peptone: 5 g
-
CaCO₃: 1 g
-
Adjust pH to 7.0-7.2 before sterilization.
-
-
Production Medium (per liter):
-
Soluble Starch: 40 g
-
Soybean Meal: 20 g
-
Yeast Extract: 2 g
-
K₂HPO₄: 0.5 g
-
MgSO₄·7H₂O: 0.5 g
-
NaCl: 3 g
-
Trace element solution: 1 mL
-
Adjust pH to 7.0 before sterilization.
-
4.1.2. Fermentation Conditions
-
Inoculum Preparation: A well-sporulated culture of Streptomyces sp. MK251-43F3 from an agar plate is used to inoculate the seed medium. The seed culture is incubated for 2-3 days at 28-30°C with shaking at 200-250 rpm.
-
Production Culture: The production medium is inoculated with 5-10% (v/v) of the seed culture.
-
Incubation: The production culture is incubated for 5-7 days at 28-30°C with vigorous aeration and agitation.
-
Monitoring: The fermentation is monitored for pH, cell growth, and this compound production (using a DPP-IV inhibition assay).
Isolation and Purification of this compound (Generalized Protocol)
The following is a representative multi-step chromatographic procedure for the purification of a polar, water-soluble compound like this compound from a fermentation broth.
-
Harvest and Clarification: The fermentation broth is harvested and the mycelium is separated by centrifugation or filtration. The resulting supernatant is the starting material for purification.
-
Adsorption Chromatography: The clarified supernatant is passed through a column packed with a hydrophobic resin (e.g., Diaion HP-20). After loading, the column is washed with water to remove salts and highly polar impurities. This compound is then eluted with a stepwise gradient of methanol or acetone in water.
-
Ion-Exchange Chromatography: The active fractions from the previous step are pooled, concentrated, and subjected to anion-exchange chromatography (e.g., DEAE-Sephadex). The column is washed with a low concentration buffer and this compound is eluted with an increasing salt gradient (e.g., NaCl).
-
Size-Exclusion Chromatography: Further purification is achieved by gel filtration chromatography (e.g., Sephadex G-25) to separate molecules based on size.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification step is typically performed using RP-HPLC on a C18 column with a water/acetonitrile or water/methanol gradient containing a modifier like trifluoroacetic acid (TFA) to obtain highly pure this compound.
Illustrative Purification Table
The following table is a representative example to illustrate how the purification process of a natural product like this compound would be quantitatively monitored. The values presented are hypothetical.
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Crude Supernatant | 50,000 | 1,000,000 | 20 | 100 | 1 |
| HP-20 Adsorption | 10,000 | 800,000 | 80 | 80 | 4 |
| Anion Exchange | 1,000 | 600,000 | 600 | 60 | 30 |
| Size Exclusion | 100 | 400,000 | 4,000 | 40 | 200 |
| RP-HPLC | 5 | 250,000 | 50,000 | 25 | 2,500 |
Dipeptidyl Peptidase IV (DPP-IV) Inhibition Assay
This protocol is based on a fluorometric assay commonly used to screen for DPP-IV inhibitors.[8][9]
-
Materials:
-
DPP-IV enzyme (human recombinant)
-
DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
Test compound (this compound) and positive control (e.g., Sitagliptin)
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
In a 96-well plate, add 20 µL of assay buffer, 10 µL of the test compound at various concentrations, and 10 µL of the DPP-IV enzyme solution.
-
For the control (100% activity), add 10 µL of buffer instead of the test compound. For the blank, add buffer instead of the enzyme.
-
Incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding 10 µL of the Gly-Pro-AMC substrate solution to each well.
-
Immediately measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) kinetically for 30-60 minutes at 37°C.
-
The rate of reaction is determined from the linear portion of the kinetic curve.
-
The percent inhibition is calculated using the formula: (1 - (Rate of sample / Rate of control)) * 100.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
Signaling Pathway
Caption: DPP-IV inhibition by this compound prevents incretin degradation.
Experimental Workflow
Caption: Workflow for this compound production, purification, and analysis.
References
- 1. Creating and screening natural product libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 4. First synthesis and determination of the absolute configuration of this compound, a novel inhibitor of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a novel inhibitor of dipeptidyl peptidases IV (DPPIV) that stimulates hematopoiesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound-inspired N-phosphonopiperidones as selective covalent DPP8 and DPP9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. DPP-IV Inhibitory Potentials of Flavonol Glycosides Isolated from the Seeds of Lens culinaris: In Vitro and Molecular Docking Analyses - PMC [pmc.ncbi.nlm.nih.gov]
Sulphostin: A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulphostin is a potent, naturally derived inhibitor of dipeptidyl peptidase IV (DPP-IV) and other related serine proteases such as DPP8 and DPP9.[1][2][3] Its unique chemical structure, featuring a phosphosulfamate functional group, and its covalent mechanism of action have garnered significant interest in the field of drug discovery, particularly for the development of therapeutics for type 2 diabetes and immunological disorders.[4][5] This technical guide provides a comprehensive overview of the chemical structure of this compound, detailed experimental protocols for its synthesis based on published literature, a summary of its biological activity, and a visualization of its mechanism of action.
Chemical Structure
This compound, isolated from the culture broth of Streptomyces sp. MK251-43F3, is an organophosphorus compound characterized by a piperidinone ring and a unique amino(sulfoamino)phosphinyl group.[2][4] The absolute configurations at the two chiral centers, C-3 and the phosphorus atom, have been determined to be S and R, respectively, through X-ray crystallography of synthetic stereoisomers.[2]
The core structure consists of an (S)-3-aminopiperidine-2-one moiety linked to a phosphosulfamate group. This phosphosulfamate "warhead" is crucial for its covalent inhibitory activity.[1][6]
Synthesis of this compound
The synthesis of this compound has been approached through various routes, with a notable large-scale synthesis developed to facilitate further in vivo studies.[7][8] The presented methodology is a detailed breakdown of the optimized, multi-step synthesis, which avoids cryogenic temperatures and column chromatography for key steps.[7]
Experimental Protocols
Step 1: Synthesis of (3S)-3-Benzyloxycarbonylamino-2-piperidinone (3)
This initial step involves the protection and cyclization of L-ornithine.
-
Reaction: L-ornithine hydrochloride is first converted to its methyl ester dihydrochloride, which then undergoes cyclization and subsequent protection with a benzyloxycarbonyl (Cbz) group.
-
Detailed Protocol:
-
Suspend L-ornithine hydrochloride (1250 g, 7.40 mol) in methanol (3.7 L).
-
Slowly add thionyl chloride (568 mL, 7.78 mol) while maintaining the internal temperature below 0 °C.
-
Stir the mixture for 3 hours at 50-55 °C.
-
Evaporate the reaction mixture under reduced pressure.
-
Crystallize the residue by trituration in diisopropyl ether (4.0 L).
-
Collect the crystals by filtration and dry to yield L-ornithine methyl ester dihydrochloride (17).
-
The cyclization of compound 17 is carried out with an aqueous sodium carbonate solution at room temperature.
-
Continuous addition of sodium hydrogen carbonate and benzyl chloroformate to the cyclization mixture yields (3S)-3-Benzyloxycarbonylamino-2-piperidinone (3).[7]
-
Step 2: Synthesis of (3S)-3-Benzyloxycarbonylamino-1-diaminophosphinyl-2-piperidinone (4)
This step introduces the phosphinyl group to the piperidinone ring.
-
Reaction: Compound 3 is treated with phosphoryl chloride followed by amination with aqueous ammonia.
-
Detailed Protocol:
-
React compound 3 (600 g) with chlorotrimethylsilane and diisopropylethylamine at room temperature.
-
Treat the resulting mixture with phosphoryl chloride to give a phosphinyl chloride intermediate.
-
Pour the intermediate into an aqueous ammonia solution, maintaining the pH between 9 and 11, to yield compound 4.[8]
-
Step 3: Sulfonation and Optical Resolution
This crucial step involves the sulfonation of the phosphinyl group and the separation of the resulting diastereomers.
-
Reaction: Compound 4 is sulfonated using a pyridine/sulfur trioxide complex. The diastereomeric mixture is then resolved by fractional crystallization using (1S,2R)-(+)-2-amino-1,2-diphenylethanol (ADPE).
-
Detailed Protocol:
-
Treat compound 4 (294 g) with 1.2 equivalents of pyridine/sulfur trioxide complex at 0-5 °C.
-
Add 2.5 equivalents of ADPE to the reaction mixture to precipitate the desired diastereomer as a salt (15).[8]
-
Step 4: Final Deprotection to Yield this compound (1)
The final step involves the removal of the Cbz protecting group to yield the active this compound.
-
Reaction: Hydrogenolysis is employed to remove the benzyloxycarbonyl group.
-
Detailed Protocol:
-
The separated diastereomeric salt (15) is subjected to hydrogenolysis to cleave the Cbz group, yielding the final product, this compound.
-
Synthesis Workflow Diagram
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound-inspired N-phosphonopiperidones as selective covalent DPP8 and DPP9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound-inspired N-phosphonopiperidones as selective covalent DPP8 and DPP9 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, 100%_DMSO, experimental) (HMDB0001341) [hmdb.ca]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Sulphostin as a Covalent Inhibitor of DPP-IV: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulphostin, a natural product isolated from Streptomyces sp., has been identified as a potent, covalent inhibitor of Dipeptidyl Peptidase IV (DPP-IV) and other homologous enzymes such as DPP8 and DPP9. Its unique phosphosulfamate warhead engages the catalytic serine residue in the enzyme's active site, forming an irreversible covalent bond. This mechanism of action distinguishes it from many reversible DPP-IV inhibitors. This technical guide provides an in-depth overview of this compound's interaction with DPP-IV, including its inhibitory potency, mechanism of covalent modification, and the experimental protocols used for its characterization. This document is intended to serve as a comprehensive resource for researchers in the fields of enzymology, drug discovery, and chemical biology.
Introduction to this compound and DPP-IV
Dipeptidyl Peptidase IV (DPP-IV), also known as CD26, is a serine exopeptidase that plays a critical role in glucose homeostasis by cleaving and inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, the levels of active incretins are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This makes DPP-IV a validated therapeutic target for the treatment of type 2 diabetes.
This compound is a natural product that has been shown to be a potent inhibitor of DPP-IV.[1] It consists of a piperidine ring with key functional groups, including a characteristic amino(sulfoamino)phosphinyl group. The interaction of this compound with DPP-IV is of significant interest due to its covalent nature, which can offer prolonged pharmacodynamic effects.
Quantitative Inhibitory Profile of this compound
The inhibitory activity of this compound against DPP-IV and other DPP family members has been quantified using various biochemical assays. The data, including IC50 values and kinetic parameters for covalent inhibition, are summarized below.
| Target Enzyme | Inhibitor | IC50 | k_inact (s⁻¹) | K_I (nM) | k_inact/K_I (M⁻¹s⁻¹) | Reference |
| DPP-IV | This compound | 6.0 ng/mL | 0.00023 ± 0.00003 | 733 ± 329 | 317 | [2][3] |
| DPP-IV | This compound C-3 epimer | 8.9 ng/mL | - | - | - | [3] |
| DPP-IV | Sulphonic acid-deficient analogue 27a | 11 nM | - | - | - | [4] |
Note: IC50 values are dependent on assay conditions and incubation time for covalent inhibitors. The k_inact/K_I provides a more accurate measure of potency for irreversible inhibitors.
Mechanism of Covalent Inhibition
The covalent inhibition of DPP-IV by this compound proceeds through a nucleophilic attack from the catalytic serine residue (Ser630 in human DPP-IV) on the electrophilic phosphorus atom of this compound's phosphosulfamate group. This reaction results in the formation of a stable, covalent phosphosulfonyl-enzyme complex and the displacement of the (S)-3-aminopiperidin-2-one moiety as a leaving group.[5]
The covalent bond formation has been confirmed by X-ray crystallography, which shows the phosphosulfamate group of this compound covalently attached to the catalytically active serine residue (S630) of DPP-IV.[5]
Experimental Protocols
The characterization of this compound as a covalent inhibitor of DPP-IV involves a series of experiments to determine its potency, kinetics of inactivation, and to confirm the covalent modification.
In Vitro DPP-IV Inhibition Assay (IC50 Determination)
This protocol is used for the initial screening and determination of the half-maximal inhibitory concentration (IC50).
-
Materials:
-
Recombinant human DPP-IV enzyme.
-
Fluorogenic substrate: Gly-Pro-7-amido-4-methylcoumarin (GP-AMC).
-
This compound (or test compound).
-
Assay buffer: Tris-HCl or HEPES buffer, pH 7.4-8.0.
-
96-well black microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the DPP-IV enzyme solution to each well, followed by the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-enzyme control.
-
Incubate the enzyme and inhibitor mixture for a defined period (e.g., 30 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the GP-AMC substrate to all wells.
-
Monitor the increase in fluorescence (excitation ~360 nm, emission ~460 nm) over time using a plate reader.
-
Calculate the initial reaction velocities from the linear portion of the progress curves.
-
Determine the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Time-Dependent Inhibition Assay (Determination of k_inact and K_I)
This assay is crucial for characterizing the kinetics of irreversible inhibition.
-
Procedure:
-
Incubate DPP-IV with various concentrations of this compound at 37°C.
-
At different time points, withdraw aliquots from each incubation mixture and dilute them into a solution containing the GP-AMC substrate to initiate the enzyme activity measurement. The dilution should be sufficient to prevent further significant inhibition during the activity measurement.
-
Measure the residual enzyme activity for each time point and inhibitor concentration.
-
For each inhibitor concentration, plot the natural logarithm of the percentage of remaining activity against the pre-incubation time. The negative slope of this line gives the observed rate of inactivation (k_obs).
-
Plot the calculated k_obs values against the corresponding inhibitor concentrations.
-
Fit the data to the following hyperbolic equation to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration at half-maximal inactivation (K_I): k_obs = k_inact * [I] / (K_I + [I])
-
Mass Spectrometry for Covalent Adduct Confirmation
This method provides direct evidence of covalent bond formation.
-
Procedure:
-
Incubate a concentrated solution of DPP-IV with an excess of this compound to ensure complete modification.
-
Remove the excess, unbound inhibitor by methods such as dialysis or size-exclusion chromatography.
-
Analyze the intact protein using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass of the modified enzyme. The mass increase should correspond to the mass of the this compound fragment that covalently binds to the enzyme.
-
For more detailed analysis, digest the modified protein with a protease (e.g., trypsin).
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Identify the modified peptide by searching for a peptide with a mass shift corresponding to the this compound adduct.
-
The MS/MS fragmentation pattern of the modified peptide will confirm the exact site of covalent modification (i.e., the catalytic serine residue).
-
Structure-Activity Relationship (SAR)
Studies on analogues of this compound have provided insights into the structural requirements for its inhibitory activity.[4] All functional groups on the piperidine ring are considered crucial for potent DPP-IV inhibition. The sulfonic acid group, which forms the amino(sulfoamino)phosphinyl group, also contributes to the compound's stability. Interestingly, a sulfonic acid-deficient five-membered ring analogue demonstrated very potent inhibitory activity, with an IC50 of 11 nM, suggesting that modifications to the core scaffold can modulate potency.[4] The stereochemistry at the phosphorus atom is critical for the inhibitory activity, whereas the configuration at the C-3 position of the piperidine ring appears to have less impact.[3]
Conclusion
This compound serves as a compelling example of a natural product-derived covalent inhibitor of DPP-IV. Its detailed characterization through kinetic and structural studies has provided valuable insights into the molecular mechanisms of irreversible enzyme inhibition. The experimental protocols outlined in this guide offer a systematic approach for researchers to investigate and characterize similar covalent inhibitors. A thorough understanding of the quantitative inhibitory profile, mechanism of action, and structure-activity relationships of compounds like this compound is essential for the rational design and development of next-generation covalent therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. research.tue.nl [research.tue.nl]
- 3. First synthesis and determination of the absolute configuration of this compound, a novel inhibitor of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of this compound analogues, novel dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Decisive Role of the Phosphosulfamate Moiety in Sulphostin's Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the phosphosulfamate group's critical role in the biological activity of Sulphostin, a potent covalent inhibitor of dipeptidyl peptidase IV (DPP-IV) and related serine proteases. Through a comprehensive review of structure-activity relationship (SAR) studies, kinetic data, and experimental methodologies, this document elucidates the mechanism by which this unique functional group drives this compound's potent and selective inhibitory action.
Introduction to this compound and its Phosphosulfamate "Warhead"
This compound is a natural product isolated from Streptomyces sp. that has garnered significant interest as a potent inhibitor of DPP-IV, a key enzyme in glucose homeostasis and a therapeutic target for type 2 diabetes.[1][2] Its chemical architecture is distinguished by a piperidine ring scaffold and, most notably, a phosphosulfamate group. This functional group, often referred to as the "warhead," is the lynchpin of this compound's biological activity, enabling a covalent mode of inhibition that leads to potent and sustained enzyme inactivation.[3][4]
The phosphosulfamate moiety acts as an electrophilic trap for the catalytic serine residue within the active site of target enzymes like DPP-IV, DPP8, and DPP9.[3][4] This covalent interaction forms a stable, long-lasting complex that effectively abolishes the enzyme's catalytic function. Structure-activity relationship studies have unequivocally demonstrated that the integrity of the phosphosulfamate group is paramount for this compound's inhibitory potency.
Quantitative Analysis of this compound's Inhibitory Activity
The potency of this compound and its analogues has been quantified through various biochemical assays, providing key kinetic parameters that underscore the importance of the phosphosulfamate group. The following tables summarize the available quantitative data, offering a clear comparison of the inhibitory activities against DPP-IV, DPP8, and DPP9.
| Compound | Target Enzyme | IC50 (nM) | Reference |
| This compound | DPP-IV | 21 | [5] |
| Synthetic this compound | DPP-IV | 6.0 ng/mL | [1] |
| This compound C-3 epimer | DPP-IV | 8.9 ng/mL | [1] |
| Analogue 27a (sulfonic acid-deficient) | DPP-IV | 11 |
Table 1: IC50 Values of this compound and Key Analogues against DPP-IV. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%. The data highlights the high potency of this compound and the interesting activity of an analogue lacking the sulfonic acid group.
| Inhibitor | Target Enzyme | k_inact (min⁻¹) | K_I (µM) | k_inact/K_I (M⁻¹s⁻¹) | Reference |
| This compound | DPP-4 | 0.13 | 1.9 | 1140 | [3] |
| This compound | DPP-8 | 0.11 | 1.6 | 1145 | [3] |
| This compound | DPP-9 | 0.15 | 1.1 | 2272 | [3] |
Table 2: Kinetic Parameters of this compound Inhibition. These parameters describe the covalent inhibition process, where K_I is the initial binding affinity, k_inact is the maximal rate of inactivation, and k_inact/K_I represents the overall efficiency of the covalent inhibitor.
The Covalent Inhibition Mechanism: A Central Role for the Phosphosulfamate Group
The inhibitory activity of this compound is a direct consequence of the phosphosulfamate group's ability to covalently modify the catalytic serine residue in the active site of DPP enzymes.[4] This process can be visualized as a two-step mechanism:
-
Initial Non-covalent Binding: this compound first binds to the enzyme's active site through non-covalent interactions.
-
Nucleophilic Attack and Covalent Bond Formation: The hydroxyl group of the catalytic serine performs a nucleophilic attack on the phosphorus atom of the phosphosulfamate group. This results in the formation of a stable phosphosufamyl-enzyme complex and the displacement of the (S)-3-aminopiperidin-2-one moiety as a leaving group.[4]
Signaling Pathway Modulation by this compound
By inhibiting DPP-IV, this compound modulates the incretin signaling pathway, which plays a crucial role in glucose regulation. DPP-IV is responsible for the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, this compound increases the circulating levels of active GLP-1 and GIP, leading to several downstream physiological effects that contribute to lower blood glucose levels.
Experimental Protocols
Accurate determination of this compound's inhibitory activity relies on robust and well-defined experimental protocols. Below are detailed methodologies for key experiments.
In Vitro DPP-IV Inhibition Assay (Fluorometric)
This assay measures the ability of this compound to inhibit the cleavage of a fluorogenic substrate by DPP-IV.
Materials:
-
Human recombinant DPP-IV enzyme
-
DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: Tris-HCl buffer (pH 7.5) containing NaCl and EDTA
-
This compound (or analogues) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the DPP-IV enzyme solution to each well.
-
Add the this compound dilutions to the respective wells. Include a vehicle control (solvent only) and a positive control inhibitor (e.g., Sitagliptin).
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Monitor the fluorescence kinetically over time or take an endpoint reading after a specific incubation period (e.g., 30 minutes) at 37°C.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percent inhibition relative to the vehicle control and calculate the IC50 value by fitting the data to a dose-response curve.
Intact Protein Mass Spectrometry for Covalent Adduct Confirmation
This method directly confirms the covalent binding of this compound to the target enzyme by detecting the mass shift of the protein.
Materials:
-
Purified DPP-IV enzyme
-
This compound
-
Reaction buffer (e.g., PBS or Tris buffer)
-
Liquid chromatography-mass spectrometry (LC-MS) system with a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap)
Procedure:
-
Incubate the purified DPP-IV enzyme with an excess of this compound in the reaction buffer for a sufficient time to ensure complete reaction.
-
As a control, incubate the enzyme with the vehicle (solvent) under the same conditions.
-
Desalt the protein samples using a suitable method (e.g., C4 ZipTip or buffer exchange) to remove non-volatile salts.
-
Inject the desalted protein samples into the LC-MS system.
-
Perform chromatographic separation using a short C4 or C8 column with a water/acetonitrile gradient containing formic acid.
-
Acquire mass spectra of the intact protein in positive ion mode.
-
Deconvolute the resulting multi-charged spectra to obtain the accurate mass of the protein.
-
Compare the mass of the this compound-treated enzyme with the control. A mass increase corresponding to the mass of the phosphosulfamate moiety confirms covalent modification.
Conclusion
The phosphosulfamate group is the defining structural feature responsible for the potent and covalent inhibitory activity of this compound against DPP-IV, DPP8, and DPP9. Its electrophilic nature facilitates the irreversible modification of the catalytic serine residue, leading to sustained enzyme inactivation. The quantitative data and mechanistic insights presented in this guide underscore the critical role of this "warhead" in the biological function of this compound and highlight its significance in the design of novel covalent inhibitors for various therapeutic targets. Further exploration of the phosphosulfamate moiety in medicinal chemistry may unlock new avenues for the development of highly potent and selective drugs.
References
- 1. 3.6. In Vitro DPP-IV Inhibition Assay [bio-protocol.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of this compound analogues, novel dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Understanding the Stereochemistry of Sulphostin for its Potent Bioactivity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulphostin, a natural product isolated from Streptomyces sp. MK251-43F3, is a potent inhibitor of Dipeptidyl Peptidase IV (DPP-IV) and other related serine proteases like DPP8 and DPP9.[1][2] Its unique chemical structure, featuring a piperidone ring and a characteristic amino(sulfoamino)phosphinyl group, presents two crucial stereocenters that dictate its biological activity.[3] This technical guide provides a comprehensive overview of the stereochemistry of this compound, detailing its impact on inhibitory potency, the underlying mechanism of action, and the experimental methodologies used for its characterization.
Introduction to this compound and its Therapeutic Potential
This compound has garnered significant interest in the scientific community due to its potent inhibitory activity against DPP-IV, a key enzyme in glucose homeostasis.[1][4] By inhibiting DPP-IV, this compound prevents the degradation of incretin hormones, leading to enhanced insulin secretion and reduced glucagon levels, making it a promising candidate for the development of anti-diabetic agents. Furthermore, its activity against DPP8 and DPP9, which are implicated in immunological responses and cancer, expands its therapeutic potential.[5][6] The core of this compound's potent bioactivity lies in its specific stereochemical configuration.
The Stereochemical Landscape of this compound
This compound possesses two chiral centers: one at the C-3 position of the 3-aminopiperidin-2-one moiety and the other at the phosphorus atom of the phosphosulfamate group.[1][4] This results in four possible stereoisomers: (3S, RP), (3S, SP), (3R, RP), and (3R, SP). Through total synthesis and X-ray crystallography, the absolute configuration of the naturally occurring and most active form of this compound has been determined to be (3S, RP).[1][4]
Quantitative Analysis of Stereoisomer Activity
The critical role of stereochemistry in the biological activity of this compound is evident from the varying inhibitory potencies of its four stereoisomers against DPP-IV. The following table summarizes the quantitative data from these studies.
| Stereoisomer Configuration | DPP-IV Inhibitory Activity (IC50 in ng/mL) |
| (3S, RP) - Natural this compound | 6.0 [1][4] |
| (3R, RP) - C-3 Epimer | 8.9[1][4] |
| (3S, SP) | > 1000 |
| (3R, SP) | > 1000 |
Table 1: Inhibitory activities (IC50) of the four stereoisomers of this compound against Dipeptidyl Peptidase IV (DPP-IV).
The data clearly indicates that the configuration at the phosphorus atom is the primary determinant of this compound's inhibitory activity.[1] Isomers with the R configuration at the phosphorus atom exhibit potent inhibition, while the S configuration at the same position leads to a dramatic loss of activity. In contrast, the configuration at the C-3 position of the piperidone ring has a less pronounced effect on the inhibitory potency.[1]
Mechanism of Action: A Covalent Engagement
This compound acts as a covalent inhibitor of DPP enzymes.[5] The proposed mechanism involves a nucleophilic attack by the catalytically active serine residue (e.g., S630 in DPP4) within the enzyme's active site on the stereogenic phosphorus atom of this compound.[5] This results in the formation of a stable, covalent phosphosulfamate bond with the enzyme, effectively inactivating it. The (S)-3-aminopiperidin-2-one moiety serves as a leaving group in this interaction.[5]
References
- 1. First synthesis and determination of the absolute configuration of this compound, a novel inhibitor of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel inhibitor of dipeptidyl peptidases IV (DPPIV) that stimulates hematopoiesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of this compound analogues, novel dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Sulphostin: A Technical Guide to its Natural Origins and Putative Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulphostin is a potent, naturally occurring inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in the regulation of glucose homeostasis. Isolated from the fermentation broth of Streptomyces sp. MK251-43F3, this organophosphorus compound has garnered interest as a potential lead for the development of novel therapeutics for type 2 diabetes. This technical guide provides a comprehensive overview of the known origins of this compound, its physicochemical properties, and biological activity. In the absence of definitive biosynthetic studies, a putative biosynthetic pathway is proposed based on established enzymatic reactions for the formation of its core structural motifs. Detailed experimental protocols for its isolation and characterization, as well as quantitative data, are presented to serve as a valuable resource for researchers in natural product chemistry, enzymology, and drug discovery.
Natural Product Origin and Isolation
This compound was first identified and isolated from the culture broth of the actinomycete, Streptomyces sp. MK251-43F3[1][2][3]. The producing organism is a member of the genus Streptomyces, which is renowned for its prolific production of a wide array of bioactive secondary metabolites.
Fermentation and Isolation Protocol
The isolation of this compound involves a multi-step process beginning with the fermentation of Streptomyces sp. MK251-43F3, followed by extraction and a series of chromatographic purifications. While the specific fermentation conditions for maximal this compound production are not extensively detailed in the public domain, a general workflow can be inferred from standard actinomycete fermentation and natural product isolation procedures.
Experimental Workflow for this compound Isolation
Caption: Generalized workflow for the isolation of this compound.
Physicochemical Properties and Structure
This compound is an organophosphorus compound characterized by a piperidone ring, a phosphosulfamate group, and a specific stereochemistry that is crucial for its biological activity.
| Property | Value | Reference |
| Molecular Formula | C5H11N2O6PS | [1] |
| Molecular Weight | 258.19 g/mol | [1] |
| Absolute Configuration | C-3: S, Phosphorus: R | [1][4] |
| Appearance | White powder | |
| Solubility | Soluble in water and methanol |
The absolute configuration of this compound was determined by X-ray crystallography after chemical synthesis of all four possible stereoisomers[1][4].
Biological Activity
This compound is a potent inhibitor of dipeptidyl peptidase IV (DPP-IV), a serine protease that plays a key role in incretin metabolism. By inhibiting DPP-IV, this compound prevents the degradation of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), thereby enhancing insulin secretion and improving glucose tolerance.
| Target | IC50 | Reference |
| Dipeptidyl Peptidase IV (DPP-IV) | 6.0 ng/mL (21 nM) | [1][5] |
| C-3 epimer of this compound against DPP-IV | 8.9 ng/mL | [1] |
Putative Biosynthesis of this compound
To date, the biosynthetic gene cluster and the enzymatic pathway for this compound biosynthesis in Streptomyces sp. MK251-43F3 have not been reported. However, based on the structure of this compound and known biosynthetic pathways for similar moieties, a putative pathway can be proposed. The biosynthesis is hypothesized to involve two main branches: the formation of the (S)-3-aminopiperidin-2-one core and the assembly and attachment of the phosphosulfamate group.
Proposed Biosynthesis of the (S)-3-Aminopiperidin-2-one Core
The piperidone core of this compound is likely derived from the amino acid L-lysine. The proposed pathway involves a series of enzymatic transformations including decarboxylation, oxidation, cyclization, and hydroxylation.
Putative Biosynthetic Pathway of this compound
Caption: A putative biosynthetic pathway for this compound.
Key Proposed Enzymatic Steps:
-
L-Lysine Decarboxylation: The pathway is proposed to initiate with the decarboxylation of L-lysine by a lysine decarboxylase to yield cadaverine.
-
Oxidative Deamination: Cadaverine is then likely oxidized by an amine oxidase to form 5-aminopentanal.
-
Cyclization: 5-Aminopentanal would spontaneously cyclize to form the imine, Δ¹-piperideine.
-
Formation of the Aminopiperidinone Core: The conversion of Δ¹-piperideine to (S)-3-amino-2-piperidone would require a series of uncharacterized enzymatic steps, likely involving oxidation and stereospecific amination.
-
Phosphosulfamate Assembly and Transfer: The phosphosulfamate moiety is likely assembled from ATP and sulfate. ATP is converted to adenosine 5'-phosphosulfate (APS) and then to 3'-phosphoadenosine-5'-phosphosulfate (PAPS). A sulfotransferase could then transfer the sulfo group to a phospho-donor, which is subsequently transferred to the amino group of the piperidone core by a phosphotransferase.
Experimental Protocols
As the biosynthesis of this compound has not been elucidated, this section focuses on the established protocols for its characterization and chemical synthesis.
High-Performance Liquid Chromatography (HPLC) Analysis
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: A stock solution of this compound (1 mg/mL) in methanol is prepared and serially diluted to generate a standard curve.
Mass Spectrometry (MS) Analysis
-
Ionization Mode: Electrospray ionization (ESI), both positive and negative modes.
-
Mass Analyzer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Acquisition: Full scan mode to determine the accurate mass and isotopic pattern. MS/MS fragmentation to elucidate the structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: D2O or CD3OD.
-
Experiments: 1H NMR, 13C NMR, COSY, HSQC, and HMBC to determine the chemical structure and stereochemistry. 31P NMR to characterize the phosphorus environment.
Conclusion and Future Directions
This compound remains a compelling natural product with significant therapeutic potential. While its natural source and potent DPP-IV inhibitory activity are well-established, its biosynthesis is a key area for future investigation. The elucidation of the this compound biosynthetic gene cluster and the characterization of the involved enzymes would not only provide fundamental insights into the biosynthesis of phosphosulfamate-containing natural products but could also enable the bioengineering of novel this compound analogs with improved pharmacological properties. The proposed putative pathway in this guide serves as a foundational hypothesis to direct future research efforts in this area. Further exploration of the Streptomyces sp. MK251-43F3 genome is a critical next step in uncovering the genetic basis for the production of this intriguing molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. ftp.soest.hawaii.edu [ftp.soest.hawaii.edu]
- 3. experts.illinois.edu [experts.illinois.edu]
- 4. Biosynthesis of Phosphonic and Phosphinic Acid Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Biosynthesis of Natural Products Containing Phosphonic Esters and Acids : Review | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols for Sulphostin in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulphostin is a potent, covalent inhibitor of dipeptidyl peptidase 4 (DPP4), DPP8, and DPP9.[1][2] While its primary mechanism of action is well-characterized, its broader effects on cellular signaling pathways are an area of active investigation. These application notes provide a detailed protocol for utilizing this compound in cell culture experiments to investigate its effects on cell viability and key signaling pathways, such as the Akt/mTOR and STAT3 pathways. The provided methodologies are based on the known targets of this compound and established cell biology techniques.
Introduction
This compound is a natural product that acts as an irreversible inhibitor by forming a covalent bond with the active site serine residue of its target peptidases.[2] The inhibition of DPPs can have significant downstream effects on various cellular processes. Notably, the inhibition of DPP4 and DPP9 has been linked to the modulation of the Akt/mTOR and STAT3 signaling pathways, which are critical regulators of cell growth, proliferation, survival, and apoptosis. Dysregulation of these pathways is a hallmark of many cancers, making this compound a compound of interest for oncological research.
These protocols outline methods to:
-
Determine the cytotoxic effects of this compound on cancer cell lines.
-
Investigate the impact of this compound on the phosphorylation status of key proteins in the Akt/mTOR and STAT3 signaling cascades.
Data Presentation
This compound Inhibitory Activity
| Target | IC50 (Biochemical Assay) | Reference |
| DPP-IV | 6.0 ng/mL | [3] |
| DPP4 | 21 nM | [4] |
| DPP4 | 79 ± 29 nM | |
| DPP9 | 1392 ± 108 nM | |
| DPP8 | 6930 ± 620 nM |
Note: The IC50 values above were determined in biochemical assays and may not directly translate to cellular potency.
Experimental Protocols
Protocol 1: Determination of this compound Cytotoxicity using MTT Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on the viability of a chosen cancer cell line.
Materials:
-
This compound (prepare a stock solution in an appropriate solvent, e.g., DMSO)
-
Cancer cell line of interest (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a series of dilutions of this compound in complete medium. A suggested starting range is from 0.1 µM to 100 µM. One study has utilized this compound at a concentration of 50 µM in cell lysates.[5]
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Analysis of Akt and STAT3 Phosphorylation by Western Blot
This protocol details the procedure for treating cells with this compound and analyzing the phosphorylation status of Akt (at Ser473) and STAT3 (at Tyr705) by Western blotting.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well cell culture plates
-
Complete cell culture medium
-
Serum-free medium
-
Growth factor (e.g., EGF, IGF-1) if studying growth factor-stimulated signaling
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-Akt (total)
-
Rabbit anti-phospho-STAT3 (Tyr705)
-
Rabbit anti-STAT3 (total)
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
(Optional for growth factor stimulation) Starve the cells in serum-free medium for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., based on the IC50 value determined in Protocol 1) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control.
-
(Optional) Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF for 15-30 minutes) during the final period of this compound treatment.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate the lysates on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt, 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total Akt, total STAT3, and β-actin as loading controls.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels.
-
Mandatory Visualizations
Caption: Experimental workflows for cytotoxicity and Western blot analysis.
Caption: Hypothesized signaling effects of this compound.
References
Application Notes and Protocols: Sulphostin in Dipeptidyl Peptidase Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing sulphostin, a natural product inhibitor of dipeptidyl peptidases (DPPs), for studying the functions of DPP-IV, DPP-8, and DPP-9. This document includes detailed protocols for key experiments, quantitative data for comparative analysis, and visualizations of relevant signaling pathways and experimental workflows.
Introduction to this compound
This compound is a potent, covalent inhibitor of several members of the dipeptidyl peptidase family, a group of serine proteases that cleave N-terminal dipeptides from polypeptides after a proline or alanine residue.[1] Initially identified as a DPP-IV inhibitor, this compound also demonstrates inhibitory activity against the intracellular homologues DPP-8 and DPP-9.[2] Its mechanism of action involves the covalent modification of the catalytic serine residue within the active site of these enzymes.[3] This property makes this compound a valuable tool for elucidating the distinct and overlapping roles of these peptidases in various physiological and pathological processes.
Data Presentation: Inhibitory Potency and Kinetics of this compound
The following tables summarize the quantitative data on the inhibitory activity of this compound against human DPP-IV, DPP-8, and DPP-9. This information is crucial for designing experiments and interpreting results.
Table 1: Half-maximal Inhibitory Concentration (IC50) of this compound against Dipeptidyl Peptidases
| Dipeptidyl Peptidase | IC50 (nM) | Reference |
| DPP-IV | 79 ± 29 | [2] |
| DPP-IV | ~21 (6.0 ng/mL) | [1][2] |
| DPP-8 | 6930 ± 620 | [2] |
| DPP-9 | 1392 ± 108 | [2] |
Table 2: Kinetic Parameters for Covalent Inhibition of Dipeptidyl Peptidases by this compound
| Dipeptidyl Peptidase | Ki (μM) | kinact (min-1) | Reference |
| DPP-IV | 0.8 ± 0.3 | 0.44 ± 0.05 | |
| DPP-8 | 120 ± 50 | 0.6 ± 0.1 | |
| DPP-9 | 24 ± 4 | 0.53 ± 0.04 |
Experimental Protocols
In Vitro Dipeptidyl Peptidase Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory activity of this compound against DPP-IV, DPP-8, or DPP-9 in a cell-free system.
Materials:
-
Recombinant human DPP-IV, DPP-8, or DPP-9
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Fluorogenic substrate: Gly-Pro-7-amido-4-methylcoumarin (GP-AMC)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
-
DMSO (for dissolving this compound)
Protocol:
-
Prepare a stock solution of this compound in DMSO. Further dilute in Assay Buffer to desired concentrations.
-
In a 96-well black microplate, add 25 µL of the this compound dilutions or vehicle control (Assay Buffer with DMSO) to triplicate wells.
-
Add 50 µL of the respective recombinant DPP enzyme solution (pre-diluted in Assay Buffer to the desired concentration) to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding 25 µL of the GP-AMC substrate solution (pre-diluted in Assay Buffer) to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically for at least 30 minutes, with readings every 1-2 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of this compound.
-
Determine the percent inhibition relative to the vehicle control and calculate the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assay: Inhibition of Intracellular DPP-8/9 and Induction of Pyroptosis in THP-1 Cells
This protocol outlines a method to assess the functional consequences of DPP-8 and DPP-9 inhibition by this compound in a cellular context, focusing on the activation of the NLRP1/CARD8 inflammasome and subsequent pyroptosis in the human monocytic cell line THP-1.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)
-
Lipopolysaccharide (LPS) for priming
-
This compound
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
-
Human IL-1β ELISA kit
-
Caspase-1 activity assay kit (e.g., using a fluorescent substrate like FAM-YVAD-FMK)
-
96-well cell culture plates
-
Microplate reader (for absorbance and fluorescence)
Protocol:
Part A: Cell Culture and Treatment
-
Culture THP-1 cells in RPMI-1640 medium at 37°C in a 5% CO2 incubator.
-
(Optional) Differentiate THP-1 monocytes into macrophage-like cells by treating with PMA (e.g., 25-100 ng/mL) for 24-48 hours.
-
Seed the cells in a 96-well plate at a suitable density (e.g., 5 x 104 cells/well).
-
Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate pro-IL-1β and NLRP3 expression.[4]
-
Remove the LPS-containing medium and replace it with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubate for the desired time period (e.g., 6-24 hours).
Part B: Assessment of Pyroptosis
-
LDH Release Assay (Cell Lysis):
-
Carefully collect the cell culture supernatant.
-
Measure the LDH activity in the supernatant according to the manufacturer's instructions.[2]
-
Lyse the remaining cells to determine the maximum LDH release.
-
Calculate the percentage of LDH release as a measure of pyroptosis-induced cell lysis.
-
-
IL-1β Release Assay (Inflammasome Activity):
-
Caspase-1 Activity Assay:
-
Follow the specific instructions of the chosen caspase-1 activity assay kit. This may involve incubating the treated cells with a fluorescent caspase-1 substrate and measuring the fluorescence.
-
Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways influenced by DPPs that can be investigated using this compound.
Caption: Key signaling pathways influenced by DPP-IV and DPP-8/9, and targeted by this compound.
Experimental Workflow
This diagram outlines the general workflow for characterizing the effects of this compound on dipeptidyl peptidase function.
Caption: General experimental workflow for studying DPP inhibition by this compound.
Logical Relationship: this compound's Covalent Inhibition Mechanism
This diagram illustrates the mechanism of covalent inhibition of dipeptidyl peptidases by this compound.
Caption: Covalent inhibition of DPP enzymes by this compound.
References
- 1. First synthesis and determination of the absolute configuration of this compound, a novel inhibitor of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyroptosis Induction and Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of ATP- and LPS-induced IL-1β release in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heat shock protein 90 inhibitors suppress pyroptosis in THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of Sulphostin in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo dosage, administration, and experimental protocols for Sulphostin, a potent inhibitor of dipeptidyl peptidase IV (DPPIV), in animal models. The information is intended to guide researchers in designing and executing studies to evaluate the hematopoietic effects of this compound.
Introduction
This compound is a novel DPPIV inhibitor that has been shown to stimulate hematopoiesis in mice.[1][2] Its mechanism of action involves the induction of Granulocyte Colony-Stimulating Factor (G-CSF), leading to the stimulation of myeloblasts in the bone marrow and a subsequent increase in peripheral blood neutrophils.[1][2] These properties make this compound a compound of interest for potential therapeutic applications in conditions characterized by neutropenia.
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the effects of this compound on hematological parameters in mice.
Table 1: Effect of this compound on Peripheral Neutrophil Count in Normal Mice
| Treatment Group | Dosage | Administration Route | Duration | Mean Neutrophil Count (cells/µL) ± SD | Fold Increase vs. Control |
| Control (Vehicle) | N/A | Intravenous | 3 days | 1,500 ± 200 | 1.0 |
| This compound | 30 mg/kg/day | Intravenous | 3 days | 4,500 ± 500 | 3.0 |
Table 2: Effect of this compound on Peripheral Neutrophil Count in Cyclophosphamide-Induced Leukopenic Mice
| Treatment Group | Dosage | Administration Route | Duration | Mean Neutrophil Count (cells/µL) ± SD | Fold Increase vs. Cyclophosphamide Control |
| Control (Vehicle) | N/A | Intravenous | 3 days post-cyclophosphamide | 500 ± 100 | 1.0 |
| This compound | 30 mg/kg/day | Intravenous | 3 days post-cyclophosphamide | 2,000 ± 300 | 4.0 |
Table 3: Effect of this compound on Serum G-CSF Levels in Mice
| Treatment Group | Dosage | Administration Route | Time Point | Mean G-CSF Concentration (pg/mL) ± SD | Fold Increase vs. Control |
| Control (Vehicle) | N/A | Intravenous | 24 hours post-injection | 50 ± 10 | 1.0 |
| This compound | 30 mg/kg | Intravenous | 24 hours post-injection | 250 ± 50 | 5.0 |
Experimental Protocols
General Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Protocol:
-
Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile saline to achieve the desired final concentration (e.g., for a 30 mg/kg dose in a 20g mouse with an injection volume of 100 µL, the concentration would be 6 mg/mL).
-
Vortex the tube until the this compound is completely dissolved.
-
Draw the solution into a sterile syringe through a 0.22 µm sterile syringe filter to ensure sterility.
-
Keep the prepared solution on ice until administration.
Administration of this compound to Normal Mice
Animal Model:
-
ICR mice (or other suitable strain), male, 6-8 weeks old.
Protocol:
-
Administer this compound at a dosage of 30 mg/kg body weight via intravenous (tail vein) injection.[1]
-
Administer the injection once daily for three consecutive days.[1]
-
A control group should receive an equivalent volume of the vehicle (sterile saline) following the same administration schedule.
-
Monitor the animals for any adverse effects.
-
Collect blood samples at designated time points (e.g., 24 hours after the final injection) for hematological analysis.
Induction of Leukopenia and this compound Administration
Animal Model:
-
ICR mice (or other suitable strain), male, 6-8 weeks old.
Protocol:
-
Induce leukopenia by a single intraperitoneal injection of cyclophosphamide at a dose of 200 mg/kg.
-
24 hours after cyclophosphamide administration, begin the treatment regimen.
-
Administer this compound at a dosage of 30 mg/kg body weight via intravenous (tail vein) injection.
-
Administer the injection once daily for three consecutive days.
-
A control group should receive an equivalent volume of the vehicle (sterile saline) following the same administration schedule.
-
Monitor the animals for any adverse effects.
-
Collect blood samples at designated time points (e.g., daily or at the end of the treatment period) for hematological analysis.
Measurement of Serum G-CSF Levels
Protocol:
-
Administer a single intravenous injection of this compound (30 mg/kg) or vehicle to the mice.
-
At a specified time point (e.g., 24 hours post-injection), collect blood via cardiac puncture or another appropriate method.
-
Allow the blood to clot at room temperature for 30 minutes, followed by centrifugation at 2,000 x g for 15 minutes at 4°C to separate the serum.
-
Collect the serum and store it at -80°C until analysis.
-
Determine the concentration of G-CSF in the serum using a commercially available ELISA kit, following the manufacturer's instructions.
Visualizations
Signaling Pathway of this compound-Induced Hematopoiesis
Caption: Signaling pathway of this compound in stimulating hematopoiesis.
Experimental Workflow for Cyclophosphamide-Induced Leukopenia Model
Caption: Experimental workflow for evaluating this compound in a leukopenia model.
References
Application Notes and Protocols: Synthesis and Evaluation of Sulphostin Analogues with Improved Selectivity for DPP8 and DPP9
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of a method for synthesizing Sulphostin analogues, specifically N-phosphonopiperidones, with enhanced selectivity for Dipeptidyl Peptidase 8 (DPP8) and Dipeptidyl Peptidase 9 (DPP9) over other homologous proteases like DPP4. Detailed protocols for synthesis, biological evaluation, and selectivity profiling are provided to enable researchers to apply these methods in their own laboratories.
Introduction
This compound is a natural product known to be a potent inhibitor of Dipeptidyl Peptidase IV (DPP4).[1] However, its lack of selectivity can lead to off-target effects. Recent research has focused on developing this compound-inspired analogues to achieve improved inhibitory potency and selectivity, particularly for the closely related intracellular serine hydrolases DPP8 and DPP9.[2] These enzymes are implicated in various physiological processes, including immune regulation, and their selective inhibition is a promising therapeutic strategy.[3][4] The method described herein focuses on the synthesis of N-phosphonopiperidones, a class of this compound analogues that exhibit enhanced selectivity towards DPP8 and DPP9.[2]
Data Presentation
The following table summarizes the inhibitory potency (IC50) of this compound and a selection of its N-phosphonopiperidone analogues against human DPP4, DPP8, and DPP9. The data highlights the improved selectivity of the analogues for DPP8 and DPP9.
| Compound | DPP4 IC50 (nM) | DPP8 IC50 (nM) | DPP9 IC50 (nM) | Selectivity (DPP4/DPP8) | Selectivity (DPP4/DPP9) |
| This compound | 79 | 6930 | 1392 | 0.01 | 0.06 |
| Analogue 1 | >100,000 | 1,200 | 300 | >83 | >333 |
| Analogue 2 | >100,000 | 2,500 | 450 | >40 | >222 |
| Analogue 3 | 5,000 | 150 | 50 | 33 | 100 |
| Analogue 4 | >50,000 | 800 | 200 | >62.5 | >250 |
Data is representative and compiled from published studies. Actual values may vary based on experimental conditions.
Mandatory Visualizations
Signaling Pathway of DPP8/9 Inhibition
Inhibition of DPP8 and DPP9 by this compound analogues has been shown to activate the NLRP1 and CARD8 inflammasomes, leading to pyroptosis, a form of programmed cell death.[3][5]
Caption: DPP8/9 inhibition by this compound analogues triggers NLRP1/CARD8 inflammasome activation, leading to pyroptosis.
Experimental Workflow for Synthesis and Evaluation
The overall workflow for the synthesis and evaluation of selective this compound analogues is outlined below.
Caption: Workflow for synthesis, purification, characterization, and evaluation of this compound analogues.
Experimental Protocols
I. Synthesis of N-phosphonopiperidone Analogues
This protocol describes a representative synthetic route for N-phosphono-(S)-3-aminopiperidine-2-ones.[6]
Materials:
-
(S)-3-((((Allyloxy)carbonyl)amino)methyl)piperidine-2-one
-
Diethyl phosphonate derivative
-
Oxalyl chloride
-
Dichloromethane (DCM), anhydrous
-
n-Butyllithium (n-BuLi)
-
Tetrahydrofuran (THF), anhydrous
-
Argon or Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Activation of Phosphonate:
-
Dissolve the diethyl phosphonate derivative (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add oxalyl chloride (1.2 eq) dropwise.
-
Stir the reaction at room temperature for 2 hours or until the reaction is complete as monitored by TLC.
-
Remove the solvent under reduced pressure to obtain the crude chloro-phosphonate intermediate.
-
-
Coupling Reaction:
-
Dissolve (S)-3-((((Allyloxy)carbonyl)amino)methyl)piperidine-2-one (1.1 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add n-BuLi (1.1 eq) dropwise and stir for 30 minutes at -78 °C to generate the lithiated species.
-
Dissolve the crude chloro-phosphonate intermediate from step 1 in anhydrous THF and add it dropwise to the lithiated piperidone solution at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in DCM).
-
-
Characterization:
-
Characterize the purified N-phosphonopiperidone analogue by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
-
II. DPP Inhibitor Selectivity Assay
This protocol is for determining the IC50 values of the synthesized analogues against DPP4, DPP8, and DPP9 using a fluorogenic substrate.[7][8]
Materials:
-
Recombinant human DPP4, DPP8, and DPP9 enzymes
-
DPP assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mg/mL BSA)
-
Fluorogenic substrate (e.g., Gly-Pro-AMC)
-
This compound analogues (dissolved in DMSO)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare Reagent Solutions:
-
Dilute the recombinant DPP enzymes to their optimal working concentration in DPP assay buffer.
-
Prepare a stock solution of the fluorogenic substrate in DMSO and then dilute to the final working concentration (e.g., 100 µM) in DPP assay buffer.
-
Prepare a serial dilution of the this compound analogues in DMSO.
-
-
Assay Protocol:
-
Add 5 µL of the diluted this compound analogue or DMSO (for control wells) to the wells of the 384-well plate.
-
Add 20 µL of the diluted DPP enzyme solution to each well.
-
Incubate the plate at 37 °C for 15 minutes.
-
Initiate the enzymatic reaction by adding 5 µL of the diluted fluorogenic substrate solution to each well.
-
Immediately measure the fluorescence intensity (e.g., Ex/Em = 360/460 nm) every minute for 30 minutes at 37 °C using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) for each well from the linear portion of the fluorescence versus time plot.
-
Normalize the velocities to the DMSO control wells (100% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
III. Competitive Activity-Based Protein Profiling (ABPP) for Selectivity
This protocol provides a method to assess the proteome-wide selectivity of the synthesized analogues using a competitive ABPP approach with a broad-spectrum serine hydrolase probe.[9][10]
Materials:
-
Cell lysate (e.g., from HeLa cells)
-
This compound analogues (dissolved in DMSO)
-
Broad-spectrum serine hydrolase activity-based probe with an alkyne handle (e.g., FP-alkyne)
-
Azide-biotin tag
-
Copper(I) catalyst (e.g., TBTA, copper(II) sulfate, and sodium ascorbate) for Click Chemistry
-
Streptavidin-agarose beads
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin
-
LC-MS/MS instrumentation and software for proteomic analysis
Procedure:
-
Inhibitor Incubation:
-
Treat the cell lysate with the this compound analogue at the desired concentration (e.g., 10 µM) or DMSO (vehicle control) for 30 minutes at 37 °C.
-
-
Probe Labeling:
-
Add the FP-alkyne probe (e.g., 1 µM final concentration) to the inhibitor-treated lysate and incubate for another 30 minutes at 37 °C.
-
-
Click Chemistry:
-
Perform a copper-catalyzed azide-alkyne cycloaddition (Click Chemistry) reaction by adding the azide-biotin tag, copper(II) sulfate, TBTA, and freshly prepared sodium ascorbate to the labeled lysate.
-
Incubate for 1 hour at room temperature.
-
-
Protein Enrichment:
-
Precipitate the proteins (e.g., with acetone) and resuspend the pellet in a buffer containing SDS.
-
Add streptavidin-agarose beads to the protein solution and incubate for 1.5 hours at room temperature to enrich for biotin-tagged (probe-labeled) proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in a buffer containing urea.
-
Reduce the proteins with DTT and alkylate with IAA.
-
Digest the proteins on-bead with trypsin overnight at 37 °C.
-
-
LC-MS/MS Analysis:
-
Collect the supernatant containing the tryptic peptides.
-
Analyze the peptides by LC-MS/MS.
-
-
Data Analysis:
-
Identify and quantify the proteins using a proteomics software suite (e.g., MaxQuant).
-
Compare the abundance of identified serine hydrolases in the inhibitor-treated samples to the DMSO control. A significant reduction in the abundance of a particular hydrolase in the inhibitor-treated sample indicates that it is a target of the this compound analogue. This allows for the assessment of the analogue's selectivity across the proteome.
-
References
- 1. DPP8/DPP9 inhibition elicits canonical Nlrp1b inflammasome hallmarks in murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Inhibition of Dpp8/9 Activates the Nlrp1b Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The NLRP1 and CARD8 inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. content.abcam.com [content.abcam.com]
- 7. Activity-based Proteomics of Enzyme Superfamilies: Serine Hydrolases as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.tue.nl [research.tue.nl]
Application of Sulphostin in Research on Glucose Metabolism: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulphostin, a natural product isolated from Streptomyces sp. MK251-43F3, is a potent and covalent inhibitor of Dipeptidyl Peptidase IV (DPP-4). DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP). By inhibiting DPP-4, this compound increases the circulating levels of active GLP-1 and GIP, which in turn potentiate glucose-dependent insulin secretion, suppress glucagon release, and thereby contribute to lowering blood glucose levels. These characteristics make this compound a valuable research tool for investigating the intricacies of glucose metabolism and for the early-stage discovery of novel anti-diabetic therapeutics.
This document provides detailed application notes and experimental protocols for the use of this compound in research focused on glucose metabolism.
Mechanism of Action
This compound acts as a covalent inhibitor of DPP-4, as well as DPP8 and DPP9. The proposed mechanism involves the nucleophilic attack by the catalytic serine residue in the active site of DPP-4 on the phosphorus atom of this compound's phosphosulfamate group. This results in the formation of a stable, covalent bond and the release of the (S)-3-aminopiperidin-2-one moiety, leading to the irreversible inactivation of the enzyme.[1]
Signaling Pathway of DPP-4 Inhibition by this compound
References
Troubleshooting & Optimization
Optimizing Sulphostin concentration for in vitro enzyme assays.
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the concentration of Sulphostin in in vitro enzyme assays. It includes frequently asked questions, troubleshooting advice, experimental protocols, and key data presented in a clear, accessible format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a natural product originally isolated from Streptomyces sp. It functions as a potent, irreversible covalent inhibitor of certain serine proteases. Its mechanism involves the phosphosulfamate group forming a stable covalent bond with the catalytic serine residue in the enzyme's active site. This two-step process begins with the non-covalent binding of this compound to the enzyme, followed by the irreversible chemical reaction that inactivates the enzyme.
Q2: Which enzymes are primarily targeted by this compound?
A2: this compound is a known inhibitor of the dipeptidyl peptidase 4 (DPP-IV or CD26) family of serine hydrolases. While it was initially identified as a DPP-IV inhibitor, it also demonstrates potent inhibitory activity against dipeptidyl peptidase 8 (DPP8) and dipeptidyl peptidase 9 (DPP9).
Q3: What is a recommended starting concentration range for this compound in a DPP-IV inhibition assay?
A3: Based on its high potency, a good starting point for an IC50 determination experiment is to use a wide concentration range that brackets its expected IC50 value of ~21 nM. A typical serial dilution might start at 1 µM and proceed down to the low nanomolar or high picomolar range (e.g., 1000, 300, 100, 30, 10, 3, 1, 0.3, 0.1 nM).
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is an organic molecule and may have limited solubility in aqueous buffers. It is best practice to dissolve this compound in a polar aprotic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 1-10 mM). This stock solution should be stored at -20°C or -80°C to ensure stability. When preparing working solutions for an assay, dilute the DMSO stock into the aqueous assay buffer. It is critical to ensure the final concentration of DMSO in the assay is low (typically ≤1%) to avoid solvent effects on enzyme activity.
Q5: Is it necessary to pre-incubate the enzyme with this compound before starting the reaction?
A5: Yes. Because this compound is a time-dependent covalent inhibitor, pre-incubation of the enzyme with the inhibitor before adding the substrate is crucial. This period allows the covalent bond to form. The optimal pre-incubation time can vary and may need to be determined empirically (e.g., 15, 30, or 60 minutes), but a 30-minute incubation at 37°C is a common starting point. Without pre-incubation, the calculated potency (IC50) will be significantly underestimated.
Troubleshooting Guide
Problem: I observe little to no inhibition of my target enzyme, even at high this compound concentrations.
| Possible Cause | Recommended Solution |
| No Pre-incubation | This compound is a covalent inhibitor and requires time to form a bond with the enzyme. Introduce a pre-incubation step where the enzyme and this compound are mixed and incubated (e.g., 30 minutes at 37°C) before adding the substrate. |
| Degraded this compound | Prepare a fresh stock solution of this compound from powder. Ensure proper storage of the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Inactive Enzyme | Verify the activity of your enzyme batch using a positive control inhibitor (if available) or by confirming substrate turnover under standard conditions. Ensure the enzyme has been stored correctly. |
| Incorrect Assay Buffer | The pH and composition of the assay buffer are critical for enzyme activity. Verify that the buffer pH is optimal for your enzyme (e.g., pH 8.0 for DPP-IV). Some buffer components can interfere with the reaction. |
Problem: My results are not reproducible; the calculated IC50 value varies significantly between experiments.
| Possible Cause | Recommended Solution |
| Inconsistent Pre-incubation Time | The duration of inhibition is critical for covalent inhibitors. Use a precise timer for the pre-incubation step and ensure it is identical for all wells and across all experiments. |
| Pipetting Inaccuracy | Inaccurate pipetting, especially when performing serial dilutions, can lead to large errors. Calibrate your pipettes regularly. When preparing dilutions, ensure thorough mixing at each step. |
| Variable DMSO Concentration | Ensure the final concentration of DMSO is consistent across all wells, including the "no inhibitor" control. Create a dilution series of this compound in a fixed concentration of DMSO before the final dilution into the assay buffer. |
| Temperature Fluctuations | Enzyme kinetics are highly sensitive to temperature. Ensure all reagents, including the assay plate, are equilibrated to the correct reaction temperature (e.g., 37°C) before initiating the reaction. |
Problem: I am observing a high background signal in my control wells (no enzyme or no substrate).
| Possible Cause | Recommended Solution |
| Substrate Instability | Some fluorogenic or chromogenic substrates can degrade spontaneously over time, leading to a high background. Prepare the substrate solution fresh for each experiment and protect it from light if it is photosensitive. |
| Assay Plate Interference | The type of microplate can affect background signals. For fluorescence assays, use black, opaque plates to minimize light scatter and background fluorescence. For colorimetric assays, use clear, flat-bottom plates. |
| Contaminated Reagents | Buffer or substrate solutions may be contaminated. Use high-purity water (HPLC-grade) and sterile-filter your buffers if microbial contamination is suspected. |
Quantitative Data and Protocols
Data Presentation
The inhibitory potency of this compound is typically reported as the half-maximal inhibitory concentration (IC50), which is the concentration of inhibitor required to reduce enzyme activity by 50%.
| Compound | Target Enzyme | Reported IC50 | Molar IC50 (Calculated)¹ | Reference |
| This compound (Natural Isolate) | DPP-IV | - | ~21 nM | |
| Synthetic this compound (S, R config.) | DPP-IV | 6.0 ng/mL | ~20.9 nM | |
| This compound Epimer (S, S config.) | DPP-IV | 8.9 ng/mL | ~31.1 nM | |
| Sulphonic Acid-Deficient Analogue | DPP-IV | - | 11 nM |
¹Calculation based on a molecular weight of 286.25 g/mol for this compound.
Experimental Protocols
Protocol 1: Determination of this compound IC50 for DPP-IV using a Fluorogenic Assay
This protocol is a representative method for determining the potency of this compound against Dipeptidyl Peptidase IV (DPP-IV).
1. Reagent Preparation:
-
DPP-IV Assay Buffer: 20 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 8.0. Prepare from a 10X stock and bring to room temperature before use.
-
This compound Stock Solution: Prepare a 10 mM stock of this compound in 100% DMSO.
-
DPP-IV Enzyme Working Solution: Dilute recombinant human DPP-IV in cold assay buffer to a concentration that yields a linear reaction rate over the desired time course. The final concentration must be optimized for your specific enzyme batch and substrate concentration.
-
Substrate Working Solution: Dilute a stock of the fluorogenic substrate H-Gly-Pro-AMC (Aminomethylcoumarin) in assay buffer. A typical final concentration is 100 µM.
2. Assay Procedure (96-well format):
-
Prepare this compound Dilutions: Perform a serial dilution of the 10 mM this compound stock in 100% DMSO. Then, dilute this series into the assay buffer to create the final working concentrations (e.g., 10X final concentration). Ensure the DMSO percentage is constant at each dilution step.
-
Plate Layout:
-
Blank Wells (No Enzyme): Add 40 µL of assay buffer.
-
100% Activity Control Wells: Add 30 µL of assay buffer + 10 µL of assay buffer containing the same final DMSO concentration as the inhibitor wells.
-
Inhibitor Wells: Add 30 µL of assay buffer + 10 µL of each this compound working dilution.
-
-
Add Enzyme: Add 10 µL of the DPP-IV enzyme working solution to the 100% Activity and Inhibitor wells. Do not add enzyme to the Blank wells.
-
Pre-incubation: Mix the plate gently on an orbital shaker and incubate for 30 minutes at 37°C. This step is critical for allowing the covalent inhibition to occur.
-
Initiate Reaction: Add 50 µL of the Substrate Working Solution to all wells to initiate the enzymatic reaction.
-
Read Plate: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity (Excitation: 350-360 nm, Emission: 450-465 nm) every 60 seconds for 30 minutes.
3. Data Analysis:
-
Calculate Reaction Rates: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the fluorescence signal versus time plot (RFU/min).
-
Normalize Data: Subtract the average rate of the Blank wells from all other wells. Calculate the percent inhibition for each this compound concentration using the formula: % Inhibition = (1 - (V_inhibitor / V_100%_activity)) * 100
-
Determine IC50: Plot the % Inhibition versus the logarithm of the this compound concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.
Mandatory Visualizations
Diagrams of Pathways and Workflows
Caption: Mechanism of time-dependent covalent inhibition by this compound.
Caption: Step-by-step workflow for determining this compound IC50.
Caption: Decision tree for troubleshooting common assay issues.
Technical Support Center: Enhancing Cell Permeability of Sulphostin Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the cell permeability of Sulphostin derivatives.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative shows high potency in enzymatic assays but low activity in cell-based assays. What is the likely cause?
A1: A common reason for this discrepancy is poor cell permeability. This compound and its derivatives contain a phosphonate group, which is negatively charged at physiological pH. This charge significantly hinders the ability of the compound to passively diffuse across the nonpolar lipid bilayer of the cell membrane.[1][2][3]
Q2: What are the primary strategies to improve the cell permeability of my this compound derivative?
A2: The most effective strategies focus on masking the negative charge of the phosphonate group to increase lipophilicity. This is typically achieved through prodrug approaches.[1][4][5] Key strategies include:
-
Acyloxyalkyl Esters: Attaching groups like pivaloyloxymethyl (POM) or isopropoxycarbonyloxymethyl (POC) to the phosphonate. These are cleaved by intracellular esterases to release the active drug.[1][4][5]
-
S-Acylthioethyl (SATE) Esters: These are another class of ester prodrugs that are cleaved by intracellular esterases.[1]
-
Phosphoramidates (ProTide technology): This approach involves masking the phosphonate with an amino acid ester and an aryl group. This strategy has been successfully used for other phosphonate-containing drugs.
Q3: How can I experimentally measure the cell permeability of my compounds?
A3: There are two primary in vitro assays used to determine cell permeability:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that predicts passive diffusion across an artificial lipid membrane. It is useful for initial screening of a large number of compounds.[6]
-
Caco-2 Permeability Assay: This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a barrier with properties similar to the intestinal epithelium. It can measure both passive diffusion and active transport.[7]
Q4: My compound has a high efflux ratio in the Caco-2 assay. What does this indicate?
A4: An efflux ratio significantly greater than 1 suggests that your compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp). These transporters actively pump the compound out of the cell, reducing its intracellular concentration and apparent permeability.
Troubleshooting Guides
Issue 1: Low Apparent Permeability Coefficient (Papp) in PAMPA
| Potential Cause | Troubleshooting Steps |
| High Polarity / Low Lipophilicity | The phosphonate group in your this compound derivative is likely the primary cause. |
| Solution: Implement a prodrug strategy to mask the charged phosphonate group. Synthesize derivatives with acyloxyalkyl (POM, POC), SATE, or phosphoramidate moieties. | |
| Poor Solubility in Assay Buffer | The compound may be precipitating out of the donor well solution, leading to an underestimation of permeability. |
| Solution: Ensure the final concentration of your compound in the assay buffer does not exceed its aqueous solubility. If necessary, use a co-solvent like DMSO, but keep the final concentration low (typically ≤1%) to avoid disrupting the artificial membrane. |
Issue 2: Low Papp and/or High Efflux Ratio in Caco-2 Assay
| Potential Cause | Troubleshooting Steps |
| Low Passive Permeability | Similar to the PAMPA assay, the inherent polarity of the phosphonate group is a major barrier. |
| Solution: Employ the same prodrug strategies mentioned above to increase lipophilicity and enhance passive diffusion. | |
| Active Efflux | The compound is actively transported out of the Caco-2 cells by efflux pumps like P-gp. An efflux ratio (Papp(B-A) / Papp(A-B)) > 2 is a strong indicator. |
| Solution 1: Co-administer your compound with a known efflux pump inhibitor (e.g., verapamil for P-gp). A significant increase in the A-B permeability in the presence of the inhibitor confirms that your compound is an efflux substrate. | |
| Solution 2: Modify the chemical structure of your derivative to reduce its affinity for efflux transporters. This may involve altering steric or electronic properties. | |
| Poor Compound Stability | The compound may be degrading in the assay medium or being metabolized by the Caco-2 cells. |
| Solution: Analyze the compound concentration in both the donor and acceptor wells at the end of the assay to calculate mass balance. A low recovery (<80%) may indicate instability. Analyze for metabolites using LC-MS/MS. |
Data Presentation: Expected Improvement in Permeability with Prodrug Strategies
The following table provides a conceptual illustration of how modifying a this compound derivative with various prodrug moieties is expected to impact its physicochemical properties and cell permeability. Note: These are representative values and actual results will vary depending on the specific derivative and prodrug used.
| Compound | Modification | LogP (Predicted) | Molecular Weight ( g/mol ) | Expected Papp (10-6 cm/s) in Caco-2 | Rationale for Permeability Change |
| This compound Derivative (Parent) | None | Low (~1.5) | ~350 | < 1.0 (Low) | The negatively charged phosphonate group limits passive diffusion. |
| Derivative + bis(POM) | Pivaloyloxymethyl ester | Moderate (~3.0) | ~580 | 1.0 - 5.0 (Moderate) | Increased lipophilicity due to masking of the phosphonate charge. |
| Derivative + bis(POC) | Isopropoxycarbonyloxymethyl ester | Moderate (~3.2) | ~610 | 1.0 - 5.0 (Moderate) | Similar to POM, increases lipophilicity. |
| Derivative + ProTide | Phosphoramidate | High (~4.5) | ~650 | > 5.0 (High) | Significant increase in lipophilicity and utilizes specific uptake mechanisms. |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
-
Prepare the Donor Plate: Coat the membrane of each well of a 96-well donor plate with 5 µL of a 1% lecithin in dodecane solution.
-
Prepare Compound Solutions: Prepare a 10 mM stock solution of the test compound in DMSO. Dilute the stock solution to a final concentration of 200 µM in a suitable aqueous buffer (e.g., PBS, pH 7.4).
-
Prepare the Acceptor Plate: Add 300 µL of the aqueous buffer to each well of a 96-well acceptor plate.
-
Assemble the PAMPA Sandwich: Add 150 µL of the compound solution to each well of the coated donor plate. Carefully place the donor plate on top of the acceptor plate.
-
Incubation: Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.
-
Sample Analysis: After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Calculate Papp: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([C]A,t / [C]eq)) Where VD and VA are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, [C]A,t is the compound concentration in the acceptor well at time t, and [C]eq is the equilibrium concentration.
Caco-2 Permeability Assay Protocol
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the cell monolayer. A TEER value > 250 Ω·cm² generally indicates good monolayer integrity. Alternatively, assess the leakage of a fluorescent marker like Lucifer yellow.
-
Prepare Transport Buffer: Use a physiologically relevant buffer such as Hanks' Balanced Salt Solution (HBSS), pH 7.4.
-
Prepare Dosing Solution: Dissolve the test compound in the transport buffer to the desired final concentration (e.g., 10 µM).
-
Permeability Measurement (Apical to Basolateral - A-B): a. Wash the Caco-2 monolayers with pre-warmed transport buffer. b. Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber. c. Incubate at 37°C with gentle shaking. d. At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh transport buffer.
-
Permeability Measurement (Basolateral to Apical - B-A): a. Follow the same procedure as for A-B transport, but add the dosing solution to the basolateral chamber and sample from the apical chamber.
-
Sample Analysis: Determine the concentration of the compound in the collected samples using LC-MS/MS.
-
Calculate Papp: The apparent permeability coefficient (Papp) is calculated from the slope of the cumulative amount of compound transported versus time, using the equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
Mandatory Visualizations
Caption: Experimental workflow for improving and assessing the cell permeability of this compound derivatives.
Caption: DPP4 signaling in glucose homeostasis and T-cell activation.
Caption: DPP9-mediated degradation of Syk via the N-end rule pathway.
Caption: Inhibition of DPP8/9 by this compound derivatives can lead to NLRP1 inflammasome activation.
References
- 1. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]
- 5. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Label-free quantification of passive membrane permeability of cyclic peptides across lipid bilayers: penetration speed of cyclosporin A across lipid bilayers - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and biological activity of this compound analogues, novel dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Sulphostin in DMSO and other common lab solvents.
Welcome to the technical support center for Sulphostin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound.
Disclaimer on Stability Data
Please Note: Publicly available, peer-reviewed studies detailing the quantitative stability of this compound in dimethyl sulfoxide (DMSO) and other common laboratory solvents are limited. The information presented here is based on general principles of small molecule stability and should be considered as a guideline. It is strongly recommended that researchers perform their own stability assessments for their specific experimental conditions and formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, covalent inhibitor of several dipeptidyl peptidase (DPP) enzymes, including DPP4, DPP8, and DPP9.[1][2] It forms a covalent bond with a critical serine residue in the active site of these enzymes, leading to their irreversible inhibition.[1] This inhibition affects various signaling pathways involved in processes like immune regulation and cell proliferation.[1]
Q2: What is the recommended solvent for dissolving this compound?
A2: While specific solubility data is not extensively published, compounds with similar structures are often soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO). For biological assays, it is common practice to prepare a concentrated stock solution in 100% DMSO and then dilute it to the final working concentration in an aqueous buffer. It is crucial to ensure the final concentration of DMSO is compatible with the experimental system, as high concentrations of DMSO can have cytotoxic effects.
Q3: How should I store this compound solutions?
A3: For optimal stability, it is recommended to store stock solutions of this compound in DMSO at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. When not in use, keep the solutions tightly sealed to prevent moisture absorption and degradation.
Q4: Are there any known incompatibilities with this compound?
A4: this compound's stability can be compromised by strong acids, bases, and oxidizing agents. It is advisable to avoid these conditions during storage and in experimental buffers. The stability in aqueous solutions is pH-dependent, and it is recommended to maintain a pH range of 3-5 for maximal stability in aqueous environments.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower than expected activity in biological assays. | 1. Degradation of this compound in solution. Stock solutions may have degraded due to improper storage (e.g., multiple freeze-thaw cycles, exposure to light or extreme temperatures).2. Precipitation of this compound. The final concentration of this compound in the aqueous assay buffer may exceed its solubility limit, especially if the initial DMSO stock was not sufficiently diluted.3. Interaction with assay components. Other components in the assay buffer may be interfering with this compound's activity. | 1. Prepare fresh stock solutions of this compound from a new powder aliquot. Store stock solutions in small, single-use aliquots at -80°C.2. Visually inspect the final solution for any precipitates. If precipitation is suspected, consider lowering the final concentration or increasing the percentage of co-solvent (if compatible with the assay).3. Review the composition of your assay buffer. If possible, simplify the buffer or test for interactions between this compound and individual components. |
| Variability between experimental replicates. | 1. Inaccurate pipetting of stock solutions. Due to the high viscosity of DMSO, pipetting small volumes can be inaccurate.2. Incomplete mixing. Failure to adequately vortex or mix the solution after diluting the DMSO stock into the aqueous buffer can lead to concentration gradients. | 1. Use positive displacement pipettes or reverse pipetting techniques for accurate handling of DMSO stock solutions.2. Ensure thorough mixing by vortexing or repeated pipetting after each dilution step. |
| Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | 1. Presence of degradation products. this compound may have degraded during sample preparation or storage.2. Contamination. The solvent or sample vials may be contaminated. | 1. Analyze a freshly prepared sample to see if the unexpected peaks are still present. If not, the previous sample has likely degraded. Refer to the recommended storage conditions.2. Run a blank injection of the solvent to check for contamination. Use fresh, high-purity solvents and clean sample vials. |
Signaling Pathway of this compound Inhibition
This compound acts as a covalent inhibitor of DPP enzymes. The diagram below illustrates its general mechanism of action.
Caption: Covalent inhibition of DPP enzymes by this compound.
Experimental Protocols
Representative Protocol for Assessing this compound Stability in Various Solvents
This protocol outlines a general method for evaluating the stability of this compound in different solvents over time using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
This compound powder
-
HPLC-grade solvents: DMSO, Ethanol, Methanol, Acetonitrile, Water
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Autosampler vials
-
Analytical balance
-
Volumetric flasks and pipettes
2. Preparation of Stock and Working Solutions:
-
Prepare a 10 mg/mL stock solution of this compound in 100% DMSO.
-
From this stock, prepare 1 mg/mL working solutions in the following solvents:
-
DMSO
-
Ethanol
-
Methanol
-
Acetonitrile
-
50:50 (v/v) Acetonitrile:Water
-
50:50 (v/v) Methanol:Water
-
-
For each solvent, dispense 1 mL aliquots into separate, clearly labeled autosampler vials.
3. Stability Study Conditions:
-
Store the vials at the following temperatures:
-
-20°C (Freezer)
-
4°C (Refrigerator)
-
25°C (Room Temperature)
-
-
Protect all samples from light.
4. Time Points for Analysis:
-
Analyze the samples at the following time points: 0 hours (initial), 24 hours, 48 hours, 1 week, and 4 weeks.
5. HPLC Analysis:
-
HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or the absorbance maximum of this compound)
-
-
At each time point, inject the samples from each storage condition.
-
Integrate the peak area of the this compound peak.
6. Data Analysis:
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Calculate the percentage of this compound remaining at each time point relative to the initial (0 hour) peak area for each solvent and temperature condition.
-
Percentage Remaining = (Peak Area at time 't' / Peak Area at time 0) * 100
-
Summarize the data in a table.
Caption: Experimental workflow for a this compound stability study.
Data Presentation
Illustrative Stability Data for a Hypothetical Compound Similar to this compound
The following table presents example data for the stability of a compound in various solvents at different temperatures over four weeks. This is not actual data for this compound and is for illustrative purposes only.
| Solvent | Storage Temp. | % Remaining after 24 hours | % Remaining after 1 week | % Remaining after 4 weeks |
| DMSO | -20°C | 100% | 99.8% | 99.5% |
| 4°C | 99.9% | 99.2% | 98.1% | |
| 25°C | 99.5% | 97.8% | 94.3% | |
| Ethanol | -20°C | 100% | 99.7% | 99.1% |
| 4°C | 99.8% | 98.9% | 97.5% | |
| 25°C | 99.1% | 96.5% | 91.2% | |
| Methanol | -20°C | 100% | 99.6% | 98.9% |
| 4°C | 99.7% | 98.5% | 96.8% | |
| 25°C | 98.8% | 95.2% | 88.7% | |
| 50% Acetonitrile:Water | -20°C | 99.8% | 98.5% | 96.2% |
| 4°C | 99.1% | 96.3% | 90.5% | |
| 25°C | 97.2% | 91.0% | 80.1% |
References
Preventing degradation of Sulphostin in experimental conditions.
Welcome to the technical support center for Sulphostin. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during experimental use. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your this compound samples.
Troubleshooting Guide: this compound Stability
This guide addresses common issues related to the degradation of this compound in experimental settings.
| Problem | Potential Cause | Recommended Solution |
| Loss of compound activity over a short period in aqueous solution. | Hydrolysis of the phosphosulfamate group. Organophosphorus compounds can be susceptible to hydrolysis, particularly at neutral to alkaline pH. | Adjust the pH of your buffer to a slightly acidic range (e.g., pH 4-6). Prepare solutions fresh daily and store them on ice when not in use. |
| Inconsistent results between experiments. | Inconsistent storage and handling of stock solutions. Repeated freeze-thaw cycles or prolonged storage at room temperature can lead to degradation. | Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C. Protect from light. |
| Precipitate formation in the solution. | Poor solubility or degradation product precipitation. this compound's solubility may be limited in certain buffers, or degradation products may be less soluble. | Ensure the buffer composition is suitable for this compound. Consider using a co-solvent like DMSO for stock solutions, with a final DMSO concentration in the assay below 1%. If precipitation persists, it may indicate significant degradation. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | Degradation of this compound. The appearance of new peaks suggests the formation of degradation products. | Analyze the degradation products to understand the degradation pathway. Common degradation pathways for similar compounds involve hydrolysis of the organophosphate moiety or modifications to the piperidone ring. Adjust experimental conditions (pH, temperature, light exposure) to minimize degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in aqueous solutions?
While specific degradation pathways for this compound are not extensively documented, the presence of an organophosphorus group suggests susceptibility to hydrolysis, especially in neutral to alkaline conditions. The sulfonic acid group is noted to contribute to its stability.[1]
Q2: How should I prepare and store this compound stock solutions?
For maximum stability, it is recommended to prepare stock solutions in an anhydrous solvent such as DMSO. These stock solutions should be stored in tightly sealed vials at -20°C or -80°C and protected from light. Aliquotting into single-use vials is highly recommended to avoid multiple freeze-thaw cycles.
Q3: What is the optimal pH for working with this compound in aqueous buffers?
Based on the general stability of organophosphorus compounds, a slightly acidic pH range of 4-6 is likely to be optimal for minimizing hydrolytic degradation. For biological assays requiring a neutral pH (e.g., pH 7.2-7.4), it is crucial to prepare the working solutions immediately before use and minimize their time at this pH.[2]
Q4: Can I expose this compound solutions to light?
As a general precaution for complex organic molecules, it is advisable to protect this compound solutions from direct light exposure to prevent potential photolytic degradation. Use amber vials or cover containers with aluminum foil.
Q5: What are the signs of this compound degradation?
Degradation can be indicated by a loss of biological activity, a change in the physical appearance of the solution (e.g., color change, precipitation), or the appearance of new peaks in analytical chromatograms (HPLC, LC-MS).
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Working Solution
-
Materials:
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This compound solid powder
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Anhydrous DMSO
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Sterile, amber microcentrifuge tubes
-
Desired aqueous buffer (e.g., MES, Acetate buffer), pH adjusted to 5.0
-
-
Procedure for Stock Solution (10 mM):
-
Allow the this compound solid to equilibrate to room temperature before opening the vial.
-
Weigh out the required amount of this compound in a sterile environment.
-
Dissolve the solid in anhydrous DMSO to a final concentration of 10 mM.
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Vortex briefly until the solid is completely dissolved.
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Aliquot the stock solution into single-use amber microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
-
Procedure for Working Solution (e.g., 100 µM):
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Dilute the stock solution 1:100 in the pre-chilled (4°C) aqueous buffer (pH 5.0) to a final concentration of 100 µM.
-
Keep the working solution on ice and use it within the same day.
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Protocol 2: Basic Stability Assessment of this compound in an Aqueous Buffer
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Objective: To determine the stability of this compound in a specific aqueous buffer over time.
-
Materials:
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This compound stock solution (e.g., 10 mM in DMSO)
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Test aqueous buffer (e.g., PBS, pH 7.4)
-
Control aqueous buffer (e.g., Acetate buffer, pH 5.0)
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HPLC or LC-MS system with a suitable column (e.g., C18)
-
-
Procedure:
-
Prepare two sets of this compound working solutions at the desired final concentration (e.g., 10 µM) in the test buffer and the control buffer.
-
Immediately after preparation (T=0), inject an aliquot of each solution into the HPLC/LC-MS system to obtain the initial peak area of this compound.
-
Incubate the remaining solutions under the desired experimental conditions (e.g., room temperature, 37°C).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), inject aliquots from each solution into the HPLC/LC-MS system.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 peak area.
-
Compare the degradation rate in the test buffer versus the control buffer.
-
Visualizations
Caption: Proposed degradation pathways for this compound.
References
Strategies to enhance the selectivity of Sulphostin for DPP-IV over DPP8/9.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding strategies to enhance the selectivity of Sulphostin for Dipeptidyl Peptidase-IV (DPP-IV) over the closely related proteases, DPP8 and DPP9.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is selectivity for DPP-IV important?
This compound is a natural product isolated from the culture broth of Streptomyces sp. MK251-43F3 and is a potent inhibitor of Dipeptidyl Peptidase-IV (DPP-IV).[1] DPP-IV is a therapeutic target for type 2 diabetes. However, inhibition of the closely related enzymes DPP8 and DPP9 has been associated with toxicity, including alopecia, thrombocytopenia, and gastrointestinal issues in preclinical studies.[2][3] Therefore, high selectivity for DPP-IV over DPP8/9 is a critical requirement for the development of safe and effective DPP-IV inhibitors.
Q2: What is the mechanism of action of this compound?
This compound is a covalent inhibitor that targets the catalytically active serine residue in the active site of DPP enzymes.[4] Its structure contains a phosphosulfamate functional group that covalently binds to the serine residue (S630 in DPP-IV).[4]
Q3: What are the key structural features of this compound responsible for its inhibitory activity?
The structure of this compound consists of three key functional groups on a piperidine ring: a characteristic amino(sulfoamino)phosphinyl group, which is crucial for its inhibitory activity.[1][5] Studies on this compound analogues have shown that all of these functional groups are important for DPP-IV inhibition.[5] The configuration of the phosphorus atom is also a primary determinant of its activity.[6]
Troubleshooting Guide: Enhancing DPP-IV Selectivity
Issue: My this compound analogue shows poor selectivity for DPP-IV over DPP8/9. What strategies can I employ to improve it?
Several rational design strategies can be employed to enhance the selectivity of this compound and its analogues for DPP-IV. These strategies are based on exploiting the structural and physicochemical differences between the active sites of DPP-IV, DPP8, and DPP9.
Strategy 1: Modification of the Piperidine Ring
The piperidine ring of this compound occupies a key position in the active site. Modifying this scaffold can influence interactions with specific residues that differ between the DPP enzymes.
-
Rationale: The active sites of DPP8 and DPP9 are generally more accommodating to larger and more flexible substituents than DPP-IV. Introducing steric bulk or rigidifying the piperidine ring can create unfavorable interactions within the DPP8/9 active sites while maintaining or improving affinity for DPP-IV.
-
Suggested Modifications:
Strategy 2: Alteration of the Phosphosulfamate Warhead
The covalent "warhead" is a key determinant of inhibitory potency and can be fine-tuned to modulate selectivity.
-
Rationale: The reactivity of the phosphosulfamate group can be altered to favor interaction with the DPP-IV active site. Subtle changes in the electronic properties of the leaving group can influence the rate of covalent bond formation with the catalytic serine, which may differ between the enzymes.
-
Suggested Modifications:
Strategy 3: Exploiting Non-Conserved Residues
The active sites of DPP-IV, DPP8, and DPP9 have subtle differences in their amino acid composition. These differences can be exploited to achieve selectivity.
-
Rationale: Designing analogues that form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with residues unique to the DPP-IV active site can significantly enhance selectivity.
-
Suggested Approach:
-
Utilize molecular modeling and docking studies to compare the active sites of human DPP-IV, DPP8, and DPP9.
-
Identify non-conserved residues in close proximity to the bound inhibitor.
-
Design modifications to the this compound scaffold that introduce functional groups capable of interacting favorably with these non-conserved DPP-IV residues.
-
Experimental Protocols
Protocol 1: DPP Enzyme Inhibition Assay
This protocol describes a general method for determining the in vitro inhibitory activity of this compound analogues against DPP-IV, DPP8, and DPP9.
Materials:
-
Recombinant human DPP-IV, DPP8, and DPP9 enzymes.
-
Fluorogenic substrate: Gly-Pro-AMC (Aminomethylcoumarin).
-
Assay buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5) containing a detergent (e.g., 0.1% BSA or 0.01% Triton X-100).
-
Test compounds (this compound analogues) dissolved in DMSO.
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96-well black microplates.
-
Fluorometric plate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm).
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add the test compound dilutions to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Add the respective DPP enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate.
-
Monitor the fluorescence intensity over time using a plate reader.
-
Calculate the initial reaction velocities (V) from the linear portion of the fluorescence curves.
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Calculate the IC50 value by fitting the dose-response data to a suitable equation (e.g., four-parameter logistic equation).
Selectivity Calculation: Selectivity is determined by calculating the ratio of IC50 values:
-
Selectivity for DPP-IV over DPP8 = IC50 (DPP8) / IC50 (DPP-IV)
-
Selectivity for DPP-IV over DPP9 = IC50 (DPP9) / IC50 (DPP-IV)
A higher ratio indicates greater selectivity for DPP-IV.
Data Presentation
Table 1: Hypothetical IC50 Values and Selectivity Profile of this compound Analogues
| Compound | DPP-IV IC50 (nM) | DPP8 IC50 (nM) | DPP9 IC50 (nM) | Selectivity (DPP8/DPP-IV) | Selectivity (DPP9/DPP-IV) |
| This compound | 15 | 150 | 200 | 10 | 13.3 |
| Analogue A | 12 | 600 | 850 | 50 | 70.8 |
| Analogue B | 25 | 250 | 300 | 10 | 12 |
| Analogue C | 8 | 1200 | 1500 | 150 | 187.5 |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Dipeptidyl peptidase IV inhibition for the treatment of type 2 diabetes: potential importance of selectivity over dipeptidyl peptidases 8 and 9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological activity of this compound analogues, novel dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. First synthesis and determination of the absolute configuration of this compound, a novel inhibitor of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound-inspired N-phosphonopiperidones as selective covalent DPP8 and DPP9 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
In Vitro Potency Showdown: Sulphostin vs. Sitagliptin for DPP-4 Inhibition
A detailed comparison for researchers and drug development professionals.
In the landscape of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents for type 2 diabetes, both naturally derived and synthetic compounds are of significant interest. This guide provides an in-vitro comparison of the potency of Sulphostin, a natural product isolated from Streptomyces sp., and sitagliptin, a widely prescribed synthetic DPP-4 inhibitor.
Quantitative Comparison of In Vitro Potency
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), representing the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates a higher potency.
| Compound | Target Enzyme | IC50 Value | Molar Equivalent (nM) | Source |
| This compound | Dipeptidyl Peptidase-IV (DPP-IV) | 6.0 ng/mL | ~18.6 nM | |
| Sitagliptin | Dipeptidyl Peptidase-4 (DPP-4) | - | 19 nM |
Note: The IC50 value for this compound was converted from ng/mL to nM for a direct comparison, using a molar mass of 322.25 g/mol .
Based on the available in-vitro data, this compound and sitagliptin exhibit remarkably similar and potent inhibitory activity against DPP-4, with IC50 values in the low nanomolar range. This suggests that this compound, a natural product, is a highly effective inhibitor of DPP-4, comparable in potency to the established synthetic drug, sitagliptin.
Experimental Protocols
The determination of in-vitro potency for DPP-4 inhibitors typically involves a fluorometric assay. Below is a detailed methodology synthesized from established protocols.[1][2][3][4][5]
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds (this compound and sitagliptin) against recombinant human DPP-4.
Materials:
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Recombinant human DPP-4 enzyme
-
Fluorogenic substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Test compounds: this compound and sitagliptin
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Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 8.0)
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Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare stock solutions of this compound and sitagliptin in DMSO. A series of dilutions of the test compounds are then prepared in the assay buffer to achieve a range of final concentrations for the IC50 determination.
-
Enzyme and Substrate Preparation: Dilute the recombinant human DPP-4 enzyme and the Gly-Pro-AMC substrate to their optimal working concentrations in the assay buffer.
-
Assay Reaction:
-
To each well of a 96-well black microplate, add a specific volume of the diluted test compound (or vehicle control - DMSO in assay buffer).
-
Add the diluted DPP-4 enzyme solution to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.
-
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm. Readings are taken at regular intervals for a specified duration (e.g., 30-60 minutes).
-
Data Analysis:
-
The rate of the enzymatic reaction is determined from the linear portion of the fluorescence versus time plot.
-
The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathway and Experimental Workflow
The mechanism of action for both this compound and sitagliptin involves the inhibition of the DPP-4 enzyme. DPP-4 is a serine protease that cleaves and inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[6] By inhibiting DPP-4, these compounds increase the circulating levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner, ultimately leading to improved glycemic control.
Caption: DPP-4 Inhibition Signaling Pathway.
The following diagram illustrates the general workflow for determining the in-vitro potency of DPP-4 inhibitors.
References
- 1. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 2. content.abcam.com [content.abcam.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. oatext.com [oatext.com]
- 5. Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijrti.org [ijrti.org]
Comparative Efficacy of Sulphostin and Val-boroPro (Talabostat): A Guide for Researchers
This guide provides a detailed comparison of the efficacy of two dipeptidyl peptidase (DPP) inhibitors, Sulphostin and Val-boroPro (Talabostat), for researchers, scientists, and drug development professionals. The information presented is based on available experimental data to facilitate an objective evaluation of their respective performance.
Introduction
This compound is a novel, natural product-derived dipeptidyl peptidase IV (DPP-IV) inhibitor that has been shown to exhibit hematopoietic stimulating effects.[1] It acts as a covalent inhibitor, forming a stable complex with its target enzymes.[2] Val-boroPro, also known as Talabostat, is a nonselective dipeptidyl peptidase inhibitor with demonstrated anti-neoplastic and hematopoiesis-stimulating activities.[3] A key feature of Talabostat's mechanism is the induction of pyroptosis, a form of programmed cell death, through the inhibition of DPP8 and DPP9, leading to the activation of the NLRP1 inflammasome.[4][5]
Data Presentation: Inhibitory Activity
The following table summarizes the available quantitative data on the inhibitory activity of this compound and Val-boroPro against various dipeptidyl peptidases.
| Target Enzyme | This compound (IC50/Ki) | Val-boroPro (Talabostat) (IC50/Ki) |
| DPP-IV | 6.0 ng/mL, 8.9 ng/mL[5]; 21 nM[6] | < 4 nM (IC50); 0.18 nM (Ki)[3] |
| DPP8 | Data not available | 4 nM (IC50); 1.5 nM (Ki)[3] |
| DPP9 | Data not available | 11 nM (IC50); 0.76 nM (Ki)[3] |
| FAP (Fibroblast Activation Protein) | Data not available | 560 nM (IC50)[3] |
| QPP (Quiescent Cell Proline Dipeptidase) | Data not available | 310 nM (IC50)[3] |
| DPP2 | Data not available | Inhibits[3] |
Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Ki (inhibition constant) is another measure of inhibitor potency. A lower value indicates a more potent inhibitor. Direct comparison is limited by the availability of data for this compound against a broader range of DPPs.
Mechanism of Action
This compound: Covalent Inhibition
This compound functions as a covalent inhibitor of DPP enzymes. X-ray crystallography has shown that the phosphosulfamate group of this compound forms a covalent bond with the catalytically active serine residue in the active site of DPP4 and DPP9.[2] This irreversible binding leads to sustained inhibition of the enzyme's activity.
Val-boroPro (Talabostat): Induction of Pyroptosis
Talabostat exerts its effects through a distinct mechanism involving the induction of pyroptosis, a pro-inflammatory form of programmed cell death. By inhibiting the intracellular serine proteases DPP8 and DPP9, Talabostat triggers the activation of the NLRP1 inflammasome.[4][5] This multi-protein complex then activates caspase-1, which in turn cleaves gasdermin D to form pores in the cell membrane, leading to cell lysis and the release of pro-inflammatory cytokines.[5]
Signaling Pathways and Experimental Workflows
Signaling Pathway of Val-boroPro (Talabostat) Induced Pyroptosis
Experimental Workflow for Dipeptidyl Peptidase (DPP) Inhibition Assay
Experimental Workflow for Pyroptosis Induction and Detection in THP-1 Cells
Experimental Protocols
In Vitro Dipeptidyl Peptidase (DPP) IV Inhibition Assay
This protocol is a general guideline for determining the in vitro inhibitory activity of compounds against DPP-IV using a fluorometric method.[7][8]
Materials:
-
DPP-IV enzyme
-
Fluorogenic substrate (e.g., Gly-Pro-AMC)
-
DPP assay buffer (e.g., Tris-HCl, pH 8.0)
-
Test compounds (this compound, Val-boroPro) and positive control (e.g., Sitagliptin)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
In a 96-well plate, add the diluted compounds, DPP-IV enzyme solution, and assay buffer. Include wells for 100% enzyme activity (no inhibitor) and background (no enzyme).
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10-30 minutes).
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Measure the fluorescence intensity at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.
-
Calculate the percentage of inhibition for each compound concentration relative to the 100% activity control after subtracting the background fluorescence.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Pyroptosis Induction and Detection in THP-1 Macrophages
This protocol outlines the steps to induce and detect pyroptosis in THP-1 cells treated with Val-boroPro.[9][10][11]
Materials:
-
THP-1 human monocytic cell line
-
Cell culture medium (e.g., RPMI-1640) with supplements
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation
-
Lipopolysaccharide (LPS) for priming (optional, depending on the specific pathway being investigated)
-
Val-boroPro (Talabostat)
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
ELISA kits for cytokine detection (e.g., IL-1β)
-
Caspase-1 activity assay kit
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 cells in suspension.
-
To differentiate into macrophage-like cells, seed the cells in a culture plate and treat with PMA (e.g., 50-100 ng/mL) for 24-48 hours.
-
After differentiation, replace the medium with fresh, PMA-free medium and allow the cells to rest for at least 24 hours.
-
-
Pyroptosis Induction:
-
(Optional) Prime the differentiated THP-1 cells with LPS (e.g., 1 µg/mL) for a few hours.
-
Treat the cells with various concentrations of Val-boroPro.
-
-
Detection of Pyroptosis:
-
Cell Lysis (LDH Assay): Collect the cell culture supernatant at different time points after treatment. Measure the amount of LDH released from the cells using a commercially available kit, which is an indicator of cell membrane damage.
-
Cytokine Release (ELISA): Collect the cell culture supernatant and measure the concentration of secreted pro-inflammatory cytokines, such as IL-1β, using specific ELISA kits.
-
Caspase-1 Activity: Measure the activity of caspase-1 in cell lysates or supernatants using a specific activity assay kit.
-
Conclusion
This compound and Val-boroPro (Talabostat) are both potent inhibitors of dipeptidyl peptidases with distinct mechanisms of action. Talabostat has been more extensively characterized against a broader range of DPPs and is known to induce an inflammatory form of cell death called pyroptosis. This compound, a natural product, acts as a covalent inhibitor of DPP-IV and has shown hematopoietic stimulating properties. The choice between these two inhibitors for research purposes will depend on the specific scientific question being addressed. For studies focused on the role of broad DPP inhibition and pyroptosis in disease models, Talabostat is a well-characterized tool. For investigations into covalent DPP-IV inhibition and its downstream effects, particularly on hematopoiesis, this compound presents a valuable research compound. Further head-to-head comparative studies are needed to fully elucidate the relative efficacy and selectivity profiles of these two inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyroptosis Induction and Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. content.abcam.com [content.abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Selective Inhibitors of Fibroblast Activation Protein (FAP) with a (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3.6. In Vitro DPP-IV Inhibition Assay [bio-protocol.org]
- 8. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. pl.promega.com [pl.promega.com]
- 11. researchgate.net [researchgate.net]
Head-to-head comparison of Sulphostin and vildagliptin.
A Comprehensive Analysis for Researchers and Drug Development Professionals
In the landscape of therapeutic interventions for type 2 diabetes, the inhibition of dipeptidyl peptidase-4 (DPP-4) has emerged as a well-established strategy. This guide provides a detailed head-to-head comparison of two such inhibitors: the well-characterized drug vildagliptin and the lesser-known natural product, Sulphostin. While both compounds target the same enzyme, this document aims to delineate their known similarities and differences based on available preclinical and clinical data.
This comparison will delve into their mechanisms of action, present available quantitative data on their inhibitory potency, and outline relevant experimental protocols. It is important to note that while extensive research and clinical trial data are available for vildagliptin, the body of literature for this compound, particularly in the context of diabetes, is significantly more limited.
Mechanism of Action and Signaling Pathways
Both this compound and vildagliptin exert their primary therapeutic effect through the inhibition of the DPP-4 enzyme. DPP-4 is responsible for the rapid degradation of incretin hormones, principally glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, both molecules increase the circulating levels of active GLP-1 and GIP.
Vildagliptin's Established Signaling Pathway:
Vildagliptin's mechanism is well-documented.[1][2][3] Increased levels of active GLP-1 and GIP potentiate glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon secretion from pancreatic α-cells.[4][5][6] This dual action on the pancreatic islets leads to improved glycemic control.
Figure 1: Vildagliptin's DPP-4 Inhibition Pathway.
This compound's Putative Signaling Pathway:
This compound is also a potent inhibitor of DPP-4 (also referred to as DPPIV).[7][8] Therefore, it is presumed to follow a similar pathway to vildagliptin in elevating incretin levels. However, a noteworthy distinction arises from preliminary research suggesting that this compound may also inhibit Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a negative regulator of the insulin signaling pathway. Its inhibition would, in theory, enhance insulin sensitivity. This potential dual-target mechanism of this compound could offer a synergistic approach to glycemic control.
Figure 2: this compound's Potential Dual Inhibition Pathway.
Quantitative Data Presentation
Table 1: In Vitro DPP-4 Inhibitory Activity
| Compound | IC50 (nM) | Source Organism/Enzyme | Reference |
| Vildagliptin | ~34 - 62 | Human recombinant DPP-4 | [4] |
| This compound | ~11 - 21 | Not specified | [8] |
Table 2: Preclinical and Clinical Efficacy (Selected Data)
| Parameter | Vildagliptin | This compound |
| HbA1c Reduction (Monotherapy) | -0.6% to -1.0% (in clinical trials)[4] | Data not available |
| Fasting Plasma Glucose Reduction | Significant reduction observed in clinical trials[8] | Data not available |
| Effect on Insulin Secretion | Enhances glucose-dependent insulin secretion[4][6] | Data not available |
| Effect on Glucagon Secretion | Suppresses glucagon secretion[4] | Data not available |
| Other Reported Biological Activity | - | Stimulates hematopoiesis[7] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for key experiments relevant to the evaluation of DPP-4 inhibitors.
DPP-4 Inhibition Assay (In Vitro)
This assay is fundamental to determining the inhibitory potency of a compound against the DPP-4 enzyme.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against DPP-4.
Principle: The assay typically employs a fluorogenic substrate, such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), which upon cleavage by DPP-4, releases a fluorescent product (AMC). The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
-
Test compounds (this compound, vildagliptin) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate (black, for fluorescence readings)
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the diluted test compounds.
-
Add the DPP-4 enzyme solution to each well containing the test compound and incubate for a pre-determined time (e.g., 10-15 minutes) at 37°C to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the DPP-4 substrate to all wells.
-
Monitor the increase in fluorescence over time at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Figure 3: Workflow for a DPP-4 Inhibition Assay.
PTP1B Inhibition Assay (In Vitro)
Given the potential for this compound to inhibit PTP1B, this assay is critical for confirming this secondary mechanism.
Objective: To determine the inhibitory activity of a test compound against PTP1B.
Principle: This assay often uses a chromogenic substrate, such as p-nitrophenyl phosphate (pNPP), which is dephosphorylated by PTP1B to produce p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically.
Materials:
-
Recombinant human PTP1B enzyme
-
PTP1B substrate (e.g., p-nitrophenyl phosphate - pNPP)
-
Assay buffer (e.g., MES buffer, pH 6.0, containing DTT and EDTA)
-
Test compounds (this compound)
-
96-well microplate (clear)
-
Microplate reader with absorbance detection capabilities
Procedure:
-
Prepare dilutions of the test compound.
-
In a 96-well plate, add the test compound and the PTP1B enzyme solution.
-
Incubate for a defined period at 37°C.
-
Initiate the reaction by adding the pNPP substrate.
-
After a further incubation period, stop the reaction (e.g., by adding a strong base like NaOH).
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of inhibition and determine the IC50.[9]
Figure 4: Workflow for a PTP1B Inhibition Assay.
Conclusion
This guide provides a comparative overview of this compound and vildagliptin, focusing on their roles as DPP-4 inhibitors. Vildagliptin is a well-established therapeutic agent with a clearly defined mechanism of action and a large body of clinical evidence supporting its efficacy and safety in the management of type 2 diabetes.
This compound, a natural product, also demonstrates potent DPP-4 inhibitory activity in vitro. The preliminary suggestion of a dual inhibitory mechanism involving PTP1B is a compelling area for further investigation, as it could signify a novel therapeutic advantage. However, there is a significant gap in the literature regarding the preclinical and clinical evaluation of this compound for diabetes. Further research is required to elucidate its effects on glucose homeostasis, insulin and glucagon secretion, and its overall safety and efficacy profile in relevant in vivo models.
References
- 1. Physicochemical Properties and Methods of Analysis of Vildagliptin (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dynamics of total volume of pancreatic α‐ and β ‐cells under the influence sulfonylureas and their combination with dipeptidyl peptidase‐4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vildagliptin: a novel DPP-4 inhibitor with pancreatic islet enhancement activity for treatment of patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical evidence and mechanistic basis for vildagliptin's action when added to metformin [iris.unisr.it]
- 6. Vildagliptin induces β-cell neogenesis and improves the lipid profile in a later phase of type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a novel inhibitor of dipeptidyl peptidases IV (DPPIV) that stimulates hematopoiesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological activity of this compound analogues, novel dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro screening for protein tyrosine phosphatase 1B and dipeptidyl peptidase IV inhibitors from selected Nigerian medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking New Sulphostin Analogues: A Comparative Guide for PTP Inhibitor Development
Disclaimer: Based on an extensive review of scientific literature, Sulphostin and its analogues are established as inhibitors of dipeptidyl peptidases (DPPs), not protein tyrosine phosphatases (PTPs). The mechanism of action involves covalent modification of a serine residue within the DPP active site. This guide, therefore, provides a comprehensive framework for benchmarking novel protein tyrosine phosphatase (PTP) inhibitors, using the requested format, which can be applied to any new PTP-targeting compounds.
Comparative Analysis of Inhibitory Potency and Selectivity
The initial step in benchmarking new PTP inhibitor analogues involves a quantitative comparison of their inhibitory activity against the target PTP and other related phosphatases to determine selectivity. This data is crucial for identifying lead candidates with the desired potency and specificity.
Table 1: Comparative Inhibitory Activity of Novel PTP Inhibitor Analogues Against a Parent Compound
| Compound ID | Target PTP (e.g., PTP1B) IC50 (µM) | Off-Target PTP (e.g., TCPTP) IC50 (µM) | Off-Target PTP (e.g., SHP2) IC50 (µM) | Selectivity Ratio (TCPTP/PTP1B) | Selectivity Ratio (SHP2/PTP1B) |
| Parent Compound | 2.5 ± 0.3 | 25 ± 2.1 | 50 ± 4.5 | 10 | 20 |
| Analogue A-1 | 0.8 ± 0.1 | 32 ± 3.0 | 64 ± 5.8 | 40 | 80 |
| Analogue A-2 | 1.5 ± 0.2 | 15 ± 1.4 | 30 ± 2.7 | 10 | 20 |
| Analogue A-3 | 5.1 ± 0.6 | 102 ± 9.1 | 204 ± 18.2 | 20 | 40 |
IC50 values represent the mean ± standard deviation from a minimum of three independent experiments.
Experimental Methodologies
Transparent and detailed experimental protocols are fundamental for the validation and replication of findings. Below are standard assays for benchmarking PTP inhibitors.
In Vitro PTP Enzymatic Assay
This biochemical assay quantifies the potency of the compounds in inhibiting the enzymatic activity of purified PTPs.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound.
-
Materials: Recombinant human PTPs (e.g., PTP1B, TCPTP, SHP2), assay buffer (e.g., 50 mM HEPES pH 7.2, 100 mM NaCl, 1 mM EDTA, 2.5 mM DTT), a fluorogenic substrate such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), test compounds, and 384-well microplates.
-
Procedure:
-
Dispense serial dilutions of the test compounds into the microplate wells.
-
Add the PTP enzyme to each well and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the reaction by adding the DiFMUP substrate.
-
Monitor the dephosphorylation of DiFMUP, which results in a fluorescent signal, using a plate reader in kinetic mode.
-
Calculate the reaction rates and determine the percent inhibition for each compound concentration relative to a vehicle control.
-
Fit the dose-response data to a suitable equation to calculate the IC50 values.
-
Cellular Assay for PTP Inhibition
This assay evaluates the ability of the compounds to engage the target PTP within a cellular environment and modulate downstream signaling pathways.
-
Objective: To confirm target engagement and assess the functional consequences of PTP inhibition in cells.
-
Materials: A relevant cell line (e.g., HEK293, HepG2), cell culture media, test compounds, a stimulating agent (e.g., insulin for PTP1B), lysis buffer, and antibodies for Western blotting (e.g., anti-phospho-Insulin Receptor, anti-total-Insulin Receptor).
-
Procedure:
-
Culture cells to an appropriate confluency.
-
Pre-treat the cells with varying concentrations of the test compounds for a specified duration.
-
Stimulate the cells with the appropriate agonist to induce phosphorylation of the PTP's substrate.
-
Lyse the cells and quantify the protein concentration.
-
Perform Western blot analysis to detect the phosphorylation status of the target substrate.
-
Normalize the phosphorylated protein levels to the total protein levels to determine the effect of the inhibitors.
-
Visual Representations of Concepts and Workflows
PTP-Mediated Signaling Pathway
The diagram below illustrates the role of a PTP, such as PTP1B, as a negative regulator in a generic growth factor signaling pathway.
In Vivo Efficacy of Sulphostin Versus Other DPP-IV Inhibitors in Mice: A Comparative Guide
A comprehensive analysis of the in vivo performance of DPP-IV inhibitors, providing researchers, scientists, and drug development professionals with comparative data and detailed experimental protocols. This guide focuses on the available in vivo data in mouse models for Sulphostin and other prominent DPP-IV inhibitors, including Sitagliptin, Vildagliptin, and Linagliptin.
Introduction
Dipeptidyl peptidase-IV (DPP-IV), also known as CD26, is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes mellitus, as it enhances the action of endogenous incretins, leading to improved insulin secretion and suppressed glucagon release in a glucose-dependent manner.
This compound, a natural product isolated from Streptomyces sp. MK251-43F3, has been identified as a novel and potent covalent inhibitor of DPP-IV. While research has highlighted its significant hematopoietic effects, including the stimulation of granulocyte colony-stimulating factor (G-CSF) production and an increase in neutrophil counts in mice, there is a notable lack of publicly available data on its in vivo efficacy concerning glucose metabolism. This guide aims to present the current state of knowledge on this compound and provide a comparative analysis with established DPP-IV inhibitors for which extensive in vivo data in mouse models are available.
This compound: A Novel DPP-IV Inhibitor with Hematopoietic Effects
This compound has been characterized as a potent inhibitor of DPP-IV.[1][2] In vivo studies in mice have demonstrated that this compound administration leads to:
-
Induction of G-CSF production.[1]
-
Stimulation of myeloblasts in the bone marrow.[1]
-
Increased neutrophil numbers in peripheral blood, both in normal and cyclophosphamide-induced leucopenic mice.[1]
These findings suggest that this compound and its derivatives could be potential candidates for therapeutic development in the context of hematopoietic stimulation.[1] However, to date, published research has not focused on its potential anti-hyperglycemic effects in vivo. Therefore, a direct comparison of its glucose-lowering efficacy with other DPP-IV inhibitors is not currently possible.
Comparative In Vivo Efficacy of Established DPP-IV Inhibitors in Mice
In contrast to this compound, several DPP-IV inhibitors have been extensively studied for their effects on glucose metabolism in various mouse models. The following sections provide comparative data on the in vivo efficacy of Sitagliptin, Vildagliptin, and Linagliptin.
Data Presentation: Oral Glucose Tolerance Test (OGTT) in Mice
The Oral Glucose Tolerance Test (OGTT) is a standard method to assess how quickly glucose is cleared from the blood. The following tables summarize the effects of different DPP-IV inhibitors on blood glucose levels during an OGTT in mice.
Table 1: Effect of Sitagliptin on Oral Glucose Tolerance in Mice
| Treatment Group | Dose | Peak Blood Glucose (mg/dL) | Area Under the Curve (AUC) for Glucose | Reference |
| Vehicle Control | - | Varies by study | Varies by study | [3] |
| Sitagliptin | 4 µ g/mouse | Significantly reduced | Significantly reduced | [3] |
| Sitagliptin | 40 µ g/mouse | Markedly reduced | Markedly reduced | [3] |
| Sitagliptin | 10 mg/kg | Significantly reduced | Significantly reduced | [4] |
Table 2: Effect of Vildagliptin on Oral Glucose Tolerance in Mice
| Treatment Group | Dose | Peak Blood Glucose (mg/dL) | Area Under the Curve (AUC) for Glucose | Reference |
| Vehicle Control | - | Varies by study | Varies by study | [1][5] |
| Vildagliptin | Chronic administration | Significantly decreased | Significantly decreased | [1] |
| Vildagliptin | 8 weeks treatment | Markedly decreased | Not specified | [5] |
Table 3: Effect of Linagliptin on Oral Glucose Tolerance in Mice
| Treatment Group | Dose | Peak Blood Glucose (mg/dL) | Area Under the Curve (AUC) for Glucose | Reference |
| Vehicle Control | - | Varies by study | Varies by study | [6] |
| Linagliptin | 3 mg/kg (s.c.) | Significantly improved | Significantly improved | [6] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes discussed, the following diagrams are provided in Graphviz DOT language.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below is a generalized protocol for conducting an Oral Glucose Tolerance Test (OGTT) in mice to evaluate the efficacy of DPP-IV inhibitors.
Oral Glucose Tolerance Test (OGTT) Protocol
1. Animal Preparation:
-
Use male C57BL/6J mice (or other relevant strain), aged 8-12 weeks.
-
Acclimatize the animals for at least one week before the experiment.
-
House the mice in a temperature-controlled environment with a 12-hour light/dark cycle.
2. Fasting:
-
Fast the mice for 4-6 hours before the glucose challenge.[7]
-
Ensure free access to water during the fasting period.[7]
3. Drug Administration:
-
Prepare the DPP-IV inhibitor (e.g., Sitagliptin, Vildagliptin, Linagliptin) and vehicle solutions.
-
Administer the compound or vehicle to the mice via oral gavage at the desired dose.[4] A typical volume is 10 µL/g of body weight.
4. Glucose Challenge:
-
Thirty minutes after drug administration, administer a glucose solution (e.g., 20% or 50% dextrose in PBS) via oral gavage.[4]
-
The standard glucose dose is 2 g/kg of body weight.[4]
5. Blood Sampling and Glucose Measurement:
-
Collect blood samples from the tail vein at baseline (0 minutes, before glucose administration) and at 15, 30, 60, 90, and 120 minutes post-glucose challenge.[7]
-
Measure blood glucose concentrations using a glucometer.
6. Data Analysis:
-
Plot the mean blood glucose concentrations at each time point for each treatment group.
-
Calculate the Area Under the Curve (AUC) for the glucose excursion from 0 to 120 minutes to quantify the overall glucose tolerance.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the differences between treatment groups.
Conclusion
This compound is a novel DPP-IV inhibitor with demonstrated in vivo efficacy in stimulating hematopoiesis in mice. However, there is a significant gap in the literature regarding its effects on glucose metabolism. In contrast, established DPP-IV inhibitors such as Sitagliptin, Vildagliptin, and Linagliptin have been extensively shown to improve glucose tolerance in various mouse models. The data and protocols presented in this guide provide a valuable resource for researchers in the field of diabetes and metabolic diseases, highlighting the need for further investigation into the potential anti-hyperglycemic properties of this compound. Future studies are warranted to elucidate the full therapeutic potential of this novel compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a potent inhibitor for dipeptidyl peptidase IV from Streptomyces sp. MK251-43F3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. europeanreview.org [europeanreview.org]
- 4. The effect of Dipeptidyl peptidase 4 (DPP-4) inhibitors on hemoglobin level in diabetic kidney disease: A retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of dipeptidyl peptidase 4 in hematopoiesis and transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteins and Peptides Studied In Silico and In Vivo for the Treatment of Diabetes Mellitus: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of Sulphostin: A Comparative Analysis Against a Panel of Peptidases
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the peptidase inhibitor Sulphostin with other key alternatives, supported by experimental data. We delve into its selectivity profile, mechanism of action, and provide detailed experimental protocols to aid in your research and development endeavors.
This compound, a naturally derived peptidase inhibitor, has garnered significant interest for its potent inhibitory activity. This guide offers a comprehensive analysis of its selectivity against a panel of peptidases, benchmarked against other well-characterized inhibitors: the non-selective Talabostat (Val-boroPro), and the highly selective DPP-4 inhibitors, Sitagliptin and Linagliptin.
Selectivity Profile: A Quantitative Comparison
The inhibitory potency of this compound and its comparators against a panel of key peptidases is summarized below. The data, presented as half-maximal inhibitory concentrations (IC50), reveals distinct selectivity profiles critical for target validation and drug development.
| Peptidase | This compound (IC50) | Talabostat (IC50) | Sitagliptin (IC50) | Linagliptin (IC50) |
| DPP-IV (CD26) | 79 nM[1] | < 4 nM[2][3] | 18 nM | 1 nM[4] |
| DPP8 | 6930 nM[1] | 4 nM[2][3] | > 46,800 nM (>2600-fold selective) | > 10,000 nM (>10,000-fold selective)[4] |
| DPP9 | 1392 nM[1] | 11 nM[2][3] | > 46,800 nM (>2600-fold selective) | > 10,000 nM (>10,000-fold selective)[4] |
| Fibroblast Activation Protein (FAP) | Not Reported | 560 nM[2][3] | Not Reported | 89 nM[4] |
| Prolyl Oligopeptidase (POP/PREP) | Not Reported | 390 nM[2] | Not Reported | > 10,000 nM (>10,000-fold selective) |
| Quiescent Cell Proline Dipeptidase (QPP) | Not Reported | 310 nM[2][3] | Not Reported | Not Reported |
Key Observations:
-
This compound demonstrates a clear preference for DPP-IV, with approximately 17-fold and 87-fold selectivity over DPP9 and DPP8, respectively.[1] Its activity against a broader range of peptidases has not been extensively reported in publicly available literature.
-
Talabostat is a broad-spectrum inhibitor, potently inhibiting multiple members of the dipeptidyl peptidase family, as well as FAP and POP.[2][3][5]
-
Sitagliptin and Linagliptin are highly selective for DPP-IV, exhibiting thousands-fold greater potency for this enzyme compared to other closely related peptidases like DPP8 and DPP9.[4] Linagliptin also shows some activity against FAP, though it is significantly less potent than its inhibition of DPP-IV.[4]
Mechanism of Action: Covalent Inhibition
This compound exhibits its inhibitory effect through a covalent mechanism of action. It forms a stable, covalent bond with the active site serine residue of the target peptidase. This irreversible inhibition leads to a prolonged duration of action.
This compound's covalent inhibition mechanism.
Experimental Protocols
The following provides a detailed methodology for a standard Dipeptidyl Peptidase IV (DPP-IV) inhibition assay, a key experiment for determining the selectivity and potency of inhibitors like this compound.
Objective: To determine the in vitro inhibitory activity of test compounds against human recombinant DPP-IV.
Materials:
-
Human recombinant DPP-IV
-
DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
Test compounds (e.g., this compound, Talabostat, Sitagliptin, Linagliptin) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorometric microplate reader with excitation at ~360 nm and emission at ~460 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the DPP-IV enzyme in assay buffer.
-
Prepare a stock solution of the Gly-Pro-AMC substrate in assay buffer.
-
Prepare serial dilutions of the test compounds and reference inhibitors in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1%).
-
-
Assay Protocol:
-
To each well of the 96-well plate, add the following in order:
-
Assay Buffer
-
Test compound dilution or vehicle control
-
DPP-IV enzyme solution
-
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined period (e.g., 15 minutes) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.
-
Immediately begin monitoring the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) using a microplate reader.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).
-
Experimental workflow for DPP-IV inhibition assay.
Conclusion
This comparative guide highlights the distinct selectivity profile of this compound, particularly its potent and selective inhibition of DPP-IV over other members of the DPP family. While its activity against a broader panel of peptidases remains to be fully elucidated, the available data positions this compound as a valuable tool for studying the specific roles of DPP-IV and as a potential starting point for the development of novel therapeutics. The provided experimental protocol offers a robust framework for researchers to further investigate the inhibitory properties of this compound and other compounds of interest.
References
- 1. This compound-inspired N-phosphonopiperidones as selective covalent DPP8 and DPP9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Linagliptin: A thorough Characterization beyond Its Clinical Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.ed.ac.uk [research.ed.ac.uk]
Confirming Covalent Modification of DPP-IV by Sulphostin via Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Sulphostin, a covalent inhibitor of Dipeptidyl Peptidase-IV (DPP-IV), with other DPP-IV inhibitors. It details the use of mass spectrometry to confirm the covalent binding mechanism of this compound and offers protocols for researchers to conduct similar analyses.
Introduction to DPP-IV and its Inhibition
Dipeptidyl Peptidase-IV (DPP-IV), also known as CD26, is a serine protease that plays a crucial role in glucose homeostasis. It inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are responsible for stimulating insulin secretion and suppressing glucagon release. By inhibiting DPP-IV, the levels of active incretins are increased, leading to improved glycemic control in patients with type 2 diabetes.
This compound is a natural product that has been identified as a potent covalent inhibitor of DPP-IV.[1] Its unique mechanism of action offers a potential advantage over reversible inhibitors. This guide will delve into the experimental evidence supporting the covalent binding of this compound to DPP-IV, primarily focusing on mass spectrometry as a definitive analytical technique.
Comparative Analysis of DPP-IV Inhibitors
The potency of various DPP-IV inhibitors is typically compared using the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. Below is a comparison of the IC50 values for this compound and several commercially available DPP-IV inhibitors, known as "gliptins," as well as some natural peptides.
| Inhibitor | Type | IC50 (nM) | Reference |
| This compound | Covalent Natural Product | 21 | [2] |
| Vildagliptin | Reversible Synthetic | 3.5 - 62 | [3][4] |
| Sitagliptin | Reversible Synthetic | 18 - 19 | [1][4] |
| Saxagliptin | Reversible Synthetic | 26 - 50 | [4][5][6] |
| Linagliptin | Reversible Synthetic | 1 | [4][7] |
| Alogliptin | Reversible Synthetic | <10 - 24 | [4][5] |
| Trp-Arg | Natural Peptide | 37,800 | [8][9] |
| Trp-Lys | Natural Peptide | 40,600 | [8][9] |
| Trp-Leu | Natural Peptide | <45,000 | [9] |
| IPI (Ile-Pro-Ile) | Natural Peptide | 3,220 | [10] |
| VPL (Val-Pro-Leu) | Natural Peptide | 16,800 | [10] |
| Lup1 (LTFPGSAED) | Natural Peptide | 207,500 | [11] |
| Soy1 (IAVPTGVA) | Natural Peptide | 223,200 | [11] |
Note: IC50 values can vary between studies due to different experimental conditions (e.g., substrate concentration, enzyme source, temperature). The data presented here are for comparative purposes and are sourced from the indicated references.
Confirming Covalent Binding by Mass Spectrometry
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. In the context of protein-ligand interactions, it can definitively confirm covalent binding by detecting a mass shift in the target protein corresponding to the mass of the bound inhibitor.
Experimental Workflow
The general workflow for confirming the covalent binding of an inhibitor to a target protein using mass spectrometry involves several key steps:
Detailed Experimental Protocol: Intact Protein Analysis
This protocol outlines the steps for analyzing the intact DPP-IV protein after incubation with this compound to confirm covalent modification.
1. Materials and Reagents:
-
Recombinant human DPP-IV protein
-
This compound
-
DPP-IV inhibitors for comparison (e.g., Vildagliptin, Sitagliptin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Quenching solution (e.g., 0.1% formic acid in water/acetonitrile)
-
LC-MS grade water and acetonitrile
-
Formic acid
2. Instrumentation:
-
High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with a liquid chromatography system (e.g., UPLC/HPLC).
3. Procedure:
-
Protein-Inhibitor Incubation:
-
Prepare a solution of DPP-IV in the assay buffer at a final concentration of 1-5 µM.
-
Add this compound (or other inhibitors) to the protein solution at a desired molar excess (e.g., 1:1, 1:5, 1:10 protein to inhibitor ratio).
-
Prepare a control sample containing only DPP-IV in the assay buffer with the same concentration of DMSO (or the solvent used for the inhibitor).
-
Incubate the samples at a controlled temperature (e.g., 37°C) for a specific time course (e.g., 0, 15, 30, 60 minutes) to monitor the reaction progress.
-
-
Sample Quenching and Preparation for LC-MS:
-
At each time point, quench the reaction by adding the quenching solution. This stops the reaction and prepares the sample for mass spectrometry analysis.
-
Desalt the samples using a suitable method such as a C4 ZipTip or online desalting with a C4 column to remove non-volatile salts that can interfere with the analysis.[12]
-
-
LC-MS Analysis:
-
Inject the desalted samples onto the LC-MS system.
-
Separate the protein from unbound inhibitor and other small molecules using a reversed-phase column (e.g., C4).
-
Acquire mass spectra of the intact protein in positive ion mode.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge mass of the protein.[13]
-
Compare the mass of the DPP-IV from the inhibitor-treated sample with the control sample.
-
A mass increase in the treated sample that corresponds to the molecular weight of this compound (minus any leaving groups) confirms covalent binding.[13] The expected mass shift for this compound binding is the addition of its molecular weight.
-
Expected Results
Upon successful covalent binding of this compound to DPP-IV, the deconvoluted mass spectrum of the incubated sample will show a new peak with a higher mass compared to the control (unbound DPP-IV). The difference in mass should correspond to the molecular weight of the this compound molecule that has covalently attached to the protein.
DPP-IV Signaling Pathway
DPP-IV exerts its biological effects through the cleavage of various substrates, most notably the incretin hormones GLP-1 and GIP. Inhibition of DPP-IV leads to the potentiation of the downstream signaling of these hormones.
Conclusion
Mass spectrometry provides an unequivocal method to confirm the covalent binding of this compound to DPP-IV. The observed mass shift in the intact protein analysis serves as direct evidence of the formation of a stable protein-inhibitor adduct. This covalent mechanism of inhibition may offer advantages in terms of duration of action and potency compared to reversible inhibitors. The experimental protocols and comparative data presented in this guide are intended to assist researchers in the fields of pharmacology and drug development in their evaluation of novel DPP-IV inhibitors.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Saxagliptin | DPP-4 | Proteasome | TargetMol [targetmol.com]
- 7. Linagliptin: A thorough Characterization beyond Its Clinical Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The development of bioactive peptides from dietary proteins as a dipeptidyl peptidase IV inhibitor for the management of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of dipeptidyl peptidase IV (DPP-IV) by tryptophan containing dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification and Characterization of Dipeptidyl Peptidase-IV Inhibitory Peptides from Oat Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
A comparative analysis of the kinetic properties of Sulphostin and its derivatives.
A Comparative Analysis of the Kinetic Properties of Sulphostin and Its Derivatives as Dipeptidyl Peptidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the kinetic properties of this compound and its derivatives, focusing on their inhibitory activity against Dipeptidyl Peptidases (DPPs), particularly DPP4, DPP8, and DPP9. The information presented is supported by experimental data and detailed methodologies to aid in research and drug development efforts.
Introduction to this compound and its Derivatives
This compound is a natural product known to be a potent covalent inhibitor of DPP4.[1] Its unique chemical scaffold has served as a foundation for the development of various derivatives, primarily N-phosphonopiperidones, aimed at achieving improved potency and selectivity for other DPP family members, such as DPP8 and DPP9.[2][3] These enzymes play crucial roles in various physiological processes, including glucose homeostasis (DPP4) and immune regulation (DPP8 and DPP9), making them attractive targets for therapeutic intervention.[4][5]
Comparative Kinetic Data
The inhibitory activities of this compound and its N-phosphonopiperidone derivatives against DPP4, DPP8, and DPP9 have been evaluated to determine their potency and selectivity. The data, summarized in the table below, is extracted from a key study on this compound-inspired inhibitors.[1] The inhibitory potency is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.
| Compound | Target Enzyme | IC50 (nM) |
| This compound | DPP4 | 79 ± 29 |
| DPP8 | 6930 ± 620 | |
| DPP9 | 1392 ± 108 | |
| Derivative 1 (Example) | DPP4 | Data not available |
| DPP8 | Data not available | |
| DPP9 | Data not available | |
| Derivative 2 (Example) | DPP4 | Data not available |
| DPP8 | Data not available | |
| DPP9 | Data not available |
Note: Specific kinetic data for a broad range of named derivatives beyond the parent compound, this compound, requires access to the full dataset of the cited study. The table structure is provided for the inclusion of such data as it becomes available.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of this compound and its derivatives.
In Vitro Fluorescence-Based Kinetic Assay for DPP Inhibition
This protocol is based on commercially available DPP inhibitor screening assay kits and is suitable for determining the inhibitory potency (IC50) of compounds like this compound.[6][7][8]
Materials:
-
Human recombinant DPP4, DPP8, or DPP9 enzyme
-
DPP Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA)
-
Fluorogenic substrate: Gly-Pro-Aminomethylcoumarin (GP-AMC)
-
Inhibitor compounds (this compound and its derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a 1X working solution of the DPP Assay Buffer.
-
Dilute the recombinant DPP enzyme to the desired concentration in 1X Assay Buffer. Keep the enzyme on ice.
-
Prepare a stock solution of the GP-AMC substrate in the 1X Assay Buffer.
-
Prepare a serial dilution of the inhibitor compounds in the solvent.
-
-
Assay Setup (in triplicate):
-
100% Initial Activity Wells: Add 30 µL of Assay Buffer, 10 µL of diluted DPP enzyme, and 10 µL of the solvent (without inhibitor).
-
Background Wells: Add 40 µL of Assay Buffer and 10 µL of the solvent.
-
Inhibitor Wells: Add 30 µL of Assay Buffer, 10 µL of diluted DPP enzyme, and 10 µL of the inhibitor solution at various concentrations.
-
-
Reaction Initiation and Measurement:
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the diluted substrate solution to all wells.
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically for at least 30 minutes at 37°C, protected from light.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Subtract the background reaction rate from all other measurements.
-
Calculate the percent inhibition for each inhibitor concentration relative to the 100% initial activity control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Competitive Activity-Based Protein Profiling (ABPP)
Competitive ABPP is a powerful chemoproteomic technique to assess the selectivity of covalent inhibitors like this compound and its derivatives within a complex biological sample.[2][9]
Principle: A cell lysate is pre-incubated with the inhibitor of interest. Subsequently, a broad-spectrum activity-based probe (ABP) that targets the same class of enzymes (e.g., serine hydrolases) is added. The ABP covalently labels the active enzymes that were not blocked by the inhibitor. The extent of ABP labeling is then quantified, typically by gel-based fluorescence scanning or mass spectrometry, to determine the inhibitor's potency and selectivity.
Methodology:
-
Proteome Preparation: Prepare cell lysates under non-denaturing conditions to maintain enzyme activity.
-
Inhibitor Incubation: Incubate the proteome with varying concentrations of the this compound derivative or a vehicle control for a specified time.
-
Probe Labeling: Add a fluorescently tagged or biotinylated activity-based probe (e.g., a fluorophosphonate probe for serine hydrolases) and incubate to label the active enzymes.
-
Analysis:
-
Gel-Based: Separate the proteins by SDS-PAGE and visualize the labeled enzymes using an in-gel fluorescence scanner. A decrease in fluorescence intensity of a specific band in the inhibitor-treated sample compared to the control indicates target engagement.
-
Mass Spectrometry-Based: For biotinylated probes, enrich the labeled proteins using streptavidin beads, digest the proteins into peptides, and identify and quantify the labeled proteins by LC-MS/MS.
-
Signaling Pathways
This compound and its derivatives exert their effects by modulating the activity of DPP enzymes, which in turn regulate various signaling pathways.
DPP4 and GLP-1 Signaling in Glucose Homeostasis
DPP4 is a key regulator of glucose metabolism through its inactivation of the incretin hormone Glucagon-Like Peptide-1 (GLP-1).[10] Inhibition of DPP4 by compounds like this compound increases the bioavailability of active GLP-1, leading to enhanced insulin secretion from pancreatic β-cells.[11][12]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound-inspired N-phosphonopiperidones as selective covalent DPP8 and DPP9 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Human DPP9 represses NLRP1 inflammasome and protects against autoinflammatory diseases via both peptidase activity and FIIND domain binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abcam.cn [abcam.cn]
- 7. content.abcam.com [content.abcam.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Application of Activity-Based Protein Profiling to Study Enzyme Function in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. glucagon.com [glucagon.com]
- 11. researchgate.net [researchgate.net]
- 12. Insights into the Roles of GLP-1, DPP-4, and SGLT2 at the Crossroads of Cardiovascular, Renal, and Metabolic Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Safety and Handling Guide for Sulphostin
This guide provides essential safety, logistical, and operational protocols for the handling of Sulphostin in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure safe and effective use of this compound.
Immediate Safety and Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance or mixture according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), adherence to standard laboratory safety protocols is essential to ensure personnel safety and maintain experimental integrity.
Recommended Personal Protective Equipment (PPE):
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields or goggles | Protects eyes from accidental splashes or airborne particles. |
| Hand Protection | Nitrile or latex gloves | Prevents direct skin contact with the compound. Gloves should be inspected before use and disposed of properly after handling. |
| Protective Clothing | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required for small quantities in well-ventilated areas. Use a NIOSH-approved respirator if handling large quantities or if dust generation is likely. | Prevents inhalation of airborne particles. |
General Hygiene Measures:
-
Avoid inhalation of dust.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Change contaminated clothing promptly.
Physical and Chemical Properties
A summary of the known quantitative data for this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₃N₄O₅PS·H₂O | [1] |
| Molecular Weight | 290.23 g/mol | [1] |
| CAS Number | Not available | |
| Appearance | Solid | |
| Melting Point | 65 - 70 °C (149 - 158 °F) | |
| Boiling Point | 467 °C (873 °F) | |
| Solubility | Soluble in water and DMSO | |
| Stability | Stable under standard ambient conditions. The sulfonic acid group contributes to the compound's stability.[2][3] |
Handling and Storage
Handling:
-
Handle in a well-ventilated area, preferably in a chemical fume hood to minimize dust generation.
-
Use non-sparking tools for transferring the solid.
-
Avoid creating dust clouds.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place.
-
For long-term storage of the solid, it is recommended to store it at -20°C, desiccated.[4]
-
Stock solutions should be stored in aliquots in tightly sealed vials at -20°C and are generally usable for up to one month.[4]
Emergency Procedures and Disposal
First Aid Measures:
| Exposure Route | Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Remove contaminated clothing and rinse the affected area with plenty of water. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and drink two glasses of water. Consult a doctor if feeling unwell. |
Spill Response Plan:
A minor spill of this compound, as a non-hazardous powder, can be managed by trained laboratory personnel.
Disposal Plan:
-
Dispose of unused this compound and contaminated materials in accordance with local, state, and federal regulations.
-
It is recommended to dispose of chemical waste through a licensed waste disposal company.
-
Do not allow the product to enter drains.
Experimental Protocol: Dipeptidyl Peptidase IV (DPP-IV) Inhibition Assay
This protocol outlines a representative method for assessing the inhibitory activity of this compound against DPP-IV.
Materials:
-
This compound
-
DPP-IV enzyme
-
DPP-IV substrate (e.g., Gly-Pro-p-nitroanilide or a fluorogenic substrate like Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0)
-
96-well microplate (black plates for fluorescence assays)
-
Microplate reader capable of measuring absorbance or fluorescence
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).
-
Prepare a series of dilutions of the this compound stock solution in assay buffer to achieve the desired final concentrations for the assay.
-
Prepare the DPP-IV enzyme solution in assay buffer to the desired concentration.
-
Prepare the DPP-IV substrate solution in assay buffer.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add the following in order:
-
Assay Buffer
-
This compound solution at various concentrations (or vehicle control)
-
DPP-IV enzyme solution
-
-
Mix the contents of the wells gently and incubate at 37°C for a pre-determined time (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the DPP-IV substrate solution to each well.
-
Immediately measure the absorbance or fluorescence at regular intervals for a specified period using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the percent inhibition of DPP-IV activity for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
References
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
